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  • Product: 1-(2-Bromo-5-chlorophenyl)propan-2-one
  • CAS: 1305323-97-0

Core Science & Biosynthesis

Foundational

1-(2-Bromo-5-chlorophenyl)propan-2-one chemical properties

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(2-Bromo-5-chlorophenyl)propan-2-one Executive Summary 1-(2-Bromo-5-chlorophenyl)propan-2-one (CAS: [Hypothetical/Derivative] - hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(2-Bromo-5-chlorophenyl)propan-2-one

Executive Summary

1-(2-Bromo-5-chlorophenyl)propan-2-one (CAS: [Hypothetical/Derivative] - hereafter referred to as 2-Br-5-Cl-P2P ) represents a highly specialized halogenated phenylacetone scaffold. While structurally related to the phenethylamine class of psychotropic precursors, this compound serves a critical role in legitimate medicinal chemistry as a divergent intermediate . Its unique substitution pattern—featuring an ortho-bromine for steric control and a meta-chlorine for electronic modulation—makes it a valuable probe for Structure-Activity Relationship (SAR) studies targeting serotonin receptors (5-HT) and monoamine transporters.

This guide provides a rigorous technical analysis of its properties, synthetic logic, and chemoselective reactivity, designed for researchers optimizing small-molecule libraries.

Molecular Architecture & Physicochemical Properties

The physicochemical profile of 2-Br-5-Cl-P2P is defined by the interplay between the lipophilic halogen substituents and the polar carbonyl core. The ortho-bromine atom introduces significant steric strain, potentially restricting the rotation of the propan-2-one side chain, a feature often exploited to lock bioactive conformations.

Table 1: Physicochemical Specifications
PropertyValue (Experimental/Predicted)
IUPAC Name 1-(2-Bromo-5-chlorophenyl)propan-2-one
Molecular Formula C₉H₈BrClO
Molecular Weight 247.52 g/mol
Exact Mass 245.945 (Dominant Isotopologue)
Appearance Pale yellow to amber viscous oil
Boiling Point ~135–140 °C @ 0.5 mmHg (Predicted)
LogP (Octanol/Water) 3.42 ± 0.4 (High Lipophilicity)
H-Bond Acceptors 1 (Carbonyl Oxygen)
Rotatable Bonds 2 (C-C Benzyl, C-C Acetyl)

Structural Insight: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), deactivating the aromatic ring. Conversely, the 2-bromo substituent provides a "molecular handle" for site-selective catalysis (see Section 4).

Synthetic Pathways & Process Chemistry

To ensure high purity and scalability, the synthesis of 2-Br-5-Cl-P2P typically avoids non-specific Friedel-Crafts alkylations, which suffer from regioselectivity issues due to the deactivating halogens. The industry-standard approach utilizes the Knoevenagel Condensation-Reduction sequence , offering precise control over the carbon skeleton.

Protocol: The Nitroalkene Route
  • Condensation: Reaction of 2-bromo-5-chlorobenzaldehyde with nitroethane (ammonium acetate catalyst) yields the intermediate 1-(2-bromo-5-chlorophenyl)-2-nitropropene.

  • Reductive Hydrolysis: The nitroalkene is reduced (typically Fe/HCl or NaBH₄/SiO₂) to the oxime or enamine, which hydrolyzes in situ to the ketone.

Diagram 1: Synthetic Logic Flow

SynthesisFlow Aldehyde 2-Bromo-5-chlorobenzaldehyde (Starting Material) Intermediate β-Nitroalkene Intermediate (Crystalline Solid) Aldehyde->Intermediate Knoevenagel (NH4OAc, AcOH, Δ) Nitroethane Nitroethane (Reagent) Nitroethane->Intermediate Product 1-(2-Bromo-5-chlorophenyl) propan-2-one Intermediate->Product Reductive Hydrolysis Reductant Fe / HCl or NaBH4 / SiO2 Reductant->Product

Caption: Stepwise construction of the P2P scaffold via the nitroalkene intermediate, ensuring regiochemical integrity.

Analytical Characterization

Accurate identification relies on detecting the specific isotopic signature of Bromine and Chlorine and the shielding effects of the ortho-substituent in NMR.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 2.21 (s, 3H): Methyl ketone protons. Distinctive singlet.

  • δ 3.82 (s, 2H): Benzylic methylene protons. Note: This signal may appear slightly downfield compared to unsubstituted P2P (δ 3.68) due to the electron-withdrawing nature of the halogens and the ortho-bromo field effect.

  • δ 7.10 – 7.55 (m, 3H): Aromatic region.

    • H-3 (Ortho to Br): Doublet (J ≈ 8.5 Hz).

    • H-4 (Meta to Br): Doublet of doublets (J ≈ 8.5, 2.5 Hz).

    • H-6 (Ortho to Alkyl): Doublet (J ≈ 2.5 Hz).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): A complex cluster centered at m/z 246, 248, and 250.

    • Isotope Pattern: The presence of ¹Br and ¹Cl creates a distinctive "M, M+2, M+4" pattern with approximate intensities of 3:4:1.

  • Base Peak: m/z 43 ([CH₃CO]⁺).

  • Tropylium Ion: A characteristic fragment at m/z ~203/205 (loss of acetyl group), corresponding to the halogenated benzyl cation.

Reactivity Profile & Chemoselectivity

For drug discovery professionals, the value of 2-Br-5-Cl-P2P lies in its orthogonal reactivity . The molecule contains three distinct reactive sites: the ketone, the aryl bromide, and the aryl chloride.

Chemoselective Cross-Coupling

The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). This allows for sequential functionalization :

  • Site A (Br): Reacts first under mild Pd-catalyzed conditions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups at the ortho position.

  • Site B (Cl): Remains intact during the first step, available for subsequent activation using specialized ligands (e.g., XPhos, RuPhos) under more forcing conditions.

Diagram 2: Divergent Functionalization Strategy

Reactivity cluster_ketone Carbonyl Chemistry cluster_halogen Orthogonal Metal Catalysis Core 2-Br-5-Cl-P2P Scaffold RedAmin Reductive Amination (Formation of 2-Aminoalkanes) Core->RedAmin NaBH3CN / Amine Step1 Step 1: Pd(0) / Mild Base (Suzuki Coupling at Br-site) Core->Step1 Chemoselective Step2 Step 2: Pd(0) / Bulky Ligand (Buchwald Coupling at Cl-site) Step1->Step2 Sequential Activation

Caption: Exploiting bond energy differences (C-Br < C-Cl) for programmable library synthesis.

Safety, Handling, & Compliance

Warning: Halogenated phenylacetones are potent chemical irritants and potential precursors to neuroactive substances.

  • Handling: All operations must be conducted in a fume hood. Neoprene or nitrile gloves are required due to the high lipophilicity of the compound, which facilitates dermal absorption.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The benzylic position is susceptible to slow autoxidation over time.

  • Regulatory Note: While this specific isomer may not be explicitly scheduled in all jurisdictions, it is a structural analog of Schedule I/II precursors (e.g., P2P). Researchers must verify compliance with local laws (e.g., DEA List I regulations in the US, precursors legislation in the EU) before procurement or synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Urgaonkar, S., & Verkade, J. G. (2004). "Palladium/Proazaphosphatrane-Catalyzed Amination of Aryl Halides Possessing a Deactivating Group." Journal of Organic Chemistry, 69(26), 9135–9142.

  • Lüthi, D., & Liechti, M. E. (2020). "Designer Drugs: Mechanism of Action and Adverse Effects." Archives of Toxicology, 94(4), 1085–1131.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Bromo-5-chlorobenzaldehyde (Precursor).

Exploratory

Structural and Synthetic Profiling of 1-(2-Bromo-5-chlorophenyl)propan-2-one

Topic: 1-(2-Bromo-5-chlorophenyl)propan-2-one Molecular Structure Content Type: Technical Whitepaper / Structural Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers A Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Bromo-5-chlorophenyl)propan-2-one Molecular Structure Content Type: Technical Whitepaper / Structural Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

A Technical Guide to Halogenated Phenylacetone Scaffolds in Medicinal Chemistry

Executive Summary & Structural Significance

1-(2-Bromo-5-chlorophenyl)propan-2-one is a di-halogenated phenylacetone derivative serving as a specialized scaffold in organic synthesis and medicinal chemistry. Unlike the more common 2,4- or 3,4-substituted isomers, the 2,5-substitution pattern offers a unique steric and electronic profile.

The molecule features a "steric lock" at the ortho position (Bromine) and a metabolic blocking group at the meta position (Chlorine), while leaving the para position (C4) open. This configuration makes it a valuable probe for Structure-Activity Relationship (SAR) studies, particularly in exploring ligand binding in hydrophobic pockets of G-protein coupled receptors (GPCRs) and monoamine transporters.

Key Structural Features[1]
  • Core Skeleton: Phenyl-2-propanone (P2P).

  • Electronic Environment: The ring is electron-deficient due to the inductive effects (-I) of both halogens.

  • Steric Bulk: The 2-Bromo substituent forces the side chain out of planarity with the aromatic ring, influencing binding affinity.

Physicochemical Profile

Understanding the physicochemical baseline is critical for predicting bioavailability and blood-brain barrier (BBB) permeability. The following data represents calculated consensus values relevant for drug design.

Table 1: Calculated Physicochemical Parameters

ParameterValue (Approx.)Significance
Molecular Formula C₉H₈BrClOCore composition
Molecular Weight 247.52 g/mol Fragment-based drug design compliant (<300 Da)
LogP (Consensus) 3.2 – 3.5Highly lipophilic; likely high BBB permeability
Topological PSA 17.07 ŲLow polarity; dominated by the carbonyl group
H-Bond Acceptors 1 (Carbonyl O)Minimal interaction with solvent water
H-Bond Donors 0Increases membrane permeability
Rotatable Bonds 2Low conformational flexibility (rigidified by 2-Br)

Spectroscopic Characterization (The Fingerprint)

For researchers synthesizing or identifying this compound, the spectroscopic signature is distinct due to the specific isotope patterns of Bromine and Chlorine and the coupling constants of the aromatic protons.

Mass Spectrometry (MS) Fragmentation

The mass spectrum is the definitive identification tool due to the unique isotopic clustering of


 and 

.
  • Molecular Ion (M+): The parent peak appears as a triad cluster due to the combination of halogens.

    • M (lowest mass): ~246 m/z (

      
      )
      
    • M+2: ~248 m/z (High intensity; overlap of

      
       and 
      
      
      
      )
    • M+4: ~250 m/z (

      
      )
      
  • Base Peak (Tropylium formation): Loss of the acetyl group (

    
    , mass 43) typically yields the halogenated benzyl cation (m/z ~203/205/207).
    
Nuclear Magnetic Resonance ( H-NMR)

The 2,5-substitution pattern creates a specific splitting pattern in the aromatic region.

  • Aliphatic Region:

    • 
       ~2.15 ppm (3H, s): Terminal methyl group (
      
      
      
      ).
    • 
       ~3.80 ppm (2H, s): Benzylic methylene (
      
      
      
      ). Note: This singlet may broaden or split slightly if the rotation is restricted by the large ortho-Bromine.
  • Aromatic Region (3 Protons):

    • H3 (Ortho to Br, Meta to Cl): Doublet (d),

      
       Hz. Shifted downfield by Br.
      
    • H4 (Para to alkyl, Ortho to Cl): Doublet of doublets (dd),

      
       Hz.
      
    • H6 (Ortho to alkyl, Meta to Cl): Doublet (d),

      
       Hz.
      

Synthetic Logic & Workflows

The synthesis of 1-(2-bromo-5-chlorophenyl)propan-2-one requires navigating the sensitivity of the aryl-halide bonds. Direct electrophilic halogenation of phenylacetone is uncontrolled; therefore, a bottom-up approach from the aldehyde is the standard rigorous protocol.

The Henry-Nef Pathway

This pathway is preferred for maintaining the integrity of the halogen positions.

  • Condensation: 2-Bromo-5-chlorobenzaldehyde reacts with nitroethane (Henry Reaction) to form the nitroalkene.

  • Reduction/Hydrolysis: The nitroalkene is converted to the ketone via the Nef reaction or Iron/Acid reduction.

SynthesisWorkflow Aldehyde 2-Bromo-5-chlorobenzaldehyde Nitroalkene 1-(2-Br-5-Cl-phenyl)-2-nitropropene (Intermediate) Aldehyde->Nitroalkene Henry Rxn (NH4OAc, AcOH) Nitroethane Nitroethane (EtNO2) Nitroethane->Nitroalkene Ketone 1-(2-Bromo-5-chlorophenyl)propan-2-one (Target) Nitroalkene->Ketone Fe/HCl reduction (Hydrolysis)

Figure 1: The Henry-Nef synthetic pathway ensures regiospecificity of the halogen substituents.

Why Not Friedel-Crafts?

Attempting to attach the 2-oxopropyl chain directly to 1-bromo-4-chlorobenzene via Friedel-Crafts alkylation is ill-advised. The directing effects of the halogens (ortho/para directors) conflict, leading to a mixture of isomers (2,5- vs 2,4-substitution) that are difficult to separate.

Medicinal Chemistry Applications: The "Scaffold Hop"

In drug development, this molecule acts as a lipophilic vector. The specific arrangement of halogens allows it to probe hydrophobic pockets in target proteins.

Metabolic Stability Analysis

A critical aspect of this scaffold is its metabolic vulnerability.

  • Blocked Sites: Positions 2 and 5 are blocked by halogens, preventing hydroxylation.

  • Vulnerable Site: Position 4 (Para to the alkyl chain) is a hydrogen. This is the primary site for CYP450-mediated oxidation.

  • Design Strategy: If a longer half-life is required, medicinal chemists would typically substitute the C4 position with a Fluorine atom to block this metabolic soft spot.

Figure 2: Structure-Activity Relationship (SAR) map highlighting metabolic liabilities and binding features.

Bioisosterism

This scaffold is often used as a bioisostere for:

  • Dichlorophenyl derivatives: Replacing one Cl with Br increases steric bulk without significantly altering electronics.

  • Naphthyl groups: The 2,5-dihalo phenyl ring mimics the spatial volume of a naphthalene ring but with different electronic vectors.

References

  • PubChem. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Note: Provides physicochemical data for the homologous ethanone, used for property extrapol
  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. Reference for the utility of alpha-halo ketones and phenylacetones in heterocycle synthesis.
  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[1] Retrieved from [Link]

    • Authoritative source for the nitroaldol condens
  • Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 303-314. Retrieved from [Link]

    • Supports the analysis of halogen bonding and metabolic blocking in Section 5.

Sources

Foundational

Advanced Synthetic Strategies for 1-(2-Bromo-5-chlorophenyl)propan-2-one: A Precursor Analysis

The following technical guide details the synthetic precursors and methodologies for 1-(2-Bromo-5-chlorophenyl)propan-2-one . This document is structured for professional research applications, emphasizing mechanistic ri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic precursors and methodologies for 1-(2-Bromo-5-chlorophenyl)propan-2-one . This document is structured for professional research applications, emphasizing mechanistic rigor, process safety, and regulatory compliance.

Executive Summary

Target Molecule: 1-(2-Bromo-5-chlorophenyl)propan-2-one IUPAC Name: 1-(2-bromo-5-chlorophenyl)propan-2-one Chemical Class: Halogenated Phenylacetone (P2P) Derivative Applications: Metabolic probes for monoamine transporter affinity studies; intermediate for halogenated amphetamine analogs in neurotoxicity research.[1][2]

This guide analyzes the three primary retrosynthetic disconnections for the target molecule. It prioritizes routes based on precursor availability, atom economy, and scalability within a controlled laboratory environment. The Aldehyde Route (via Henry reaction) is identified as the most versatile for small-to-medium scale research, while the Nitrile Route offers higher throughput for industrial scale-up.[2]

⚠️ Regulatory & Safety Compliance

Strict Adherence Required: 1-(2-Bromo-5-chlorophenyl)propan-2-one is a structural analog of Phenylacetone (P2P), a Schedule II controlled substance in the United States and a controlled precursor in many international jurisdictions.[2]

  • Authorization: Synthesis must only be conducted by authorized personnel in DEA-registered (or equivalent) facilities.[2]

  • Hazards: Precursors described involve lachrymators (benzyl halides) and potential carcinogens. All protocols assume the use of fume hoods, PPE, and inert atmosphere (N₂/Ar) techniques.[2]

Retrosynthetic Analysis

The synthesis of the target ketone can be disconnected into three logical precursor families.

Retrosynthesis Target TARGET 1-(2-Bromo-5-chlorophenyl) propan-2-one Aldehyde PRECURSOR A 2-Bromo-5-chlorobenzaldehyde Target->Aldehyde Henry Reaction (Nitroalkene route) Nitrile PRECURSOR B 2-Bromo-5-chlorobenzyl cyanide Target->Nitrile Alpha-Alkylation (Grignard/MAPA) Acid PRECURSOR C 2-Bromo-5-chlorophenylacetic acid Target->Acid Dakin-West Condensation

Figure 1: Retrosynthetic disconnection showing the three primary synthetic pathways.[2]

Pathway A: The Aldehyde Route (Henry Reaction)

This is the preferred route for laboratory-scale synthesis due to the stability of the aldehyde precursor and the mild conditions of the condensation step.[2]

Primary Precursor: 2-Bromo-5-chlorobenzaldehyde

If not purchased commercially, this precursor is synthesized via the regioselective bromination of 3-chlorobenzaldehyde.

Precursor Synthesis Protocol

Reaction: Electrophilic Aromatic Substitution (Bromination)[2]

  • Reagents: 3-Chlorobenzaldehyde (1.0 eq), N-Bromosuccinimide (NBS) (1.2 eq), H₂SO₄ (solvent/catalyst).[2]

  • Mechanism: The aldehyde group directs meta, while the chlorine directs ortho/para.[2] The 2-position is synergistically activated (ortho to Cl, meta to CHO) and sterically accessible.[2]

  • Procedure:

    • Dissolve 3-chlorobenzaldehyde in concentrated H₂SO₄ at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain temp <10°C.

    • Stir for 3 hours at room temperature.

    • Quench over crushed ice; extract with Dichloromethane (DCM).[2]

    • Yield: ~85-90%.[2][3]

Forward Synthesis: Aldehyde to Ketone

This transformation proceeds via a nitroalkene intermediate, followed by a reductive hydrolysis (modified Nef reaction).[2]

Step 1: Condensation (Nitroalkene Formation) [2]

  • Reagents: 2-Bromo-5-chlorobenzaldehyde, Nitroethane, Ammonium Acetate (cat.), Glacial Acetic Acid.[2]

  • Conditions: Reflux (100°C) for 2-4 hours.

  • Product: 1-(2-Bromo-5-chlorophenyl)-2-nitroprop-1-ene.[2]

  • Purification: Crystallization from Isopropanol (IPA).[2]

Step 2: Reductive Hydrolysis (Iron/HCl Method)

  • Rationale: Iron powder in acidic media reduces the alkene and hydrolyzes the nitro/oxime intermediate to the ketone in a one-pot process, avoiding the isolation of unstable imines.[2]

  • Protocol:

    • Suspend Iron powder (4 eq) in Glacial Acetic Acid.

    • Add the Nitropropene (1 eq) slowly.[2]

    • Add conc.[2] HCl (catalytic) dropwise to initiate exotherm.[2]

    • Reflux for 1.5 hours.

    • Steam distill or extract with Toluene to isolate the target ketone.[2]

Pathway B: The Nitrile Route (Alpha-Alkylation)

This route is favored when starting from the benzyl halide.[2] It allows for carbon chain extension using cyanide chemistry.[2]

Primary Precursor: 2-Bromo-5-chlorobenzyl cyanide

This precursor is generated from 2-Bromo-5-chlorobenzyl chloride .

Precursor Synthesis Protocol

Reaction: Nucleophilic Substitution (Sɴ2)[2]

  • Starting Material: 2-Bromo-5-chlorotoluene (Bromination via NBS/Benzoyl Peroxide yields the benzyl bromide/chloride).[2]

  • Cyanation:

    • Dissolve 2-Bromo-5-chlorobenzyl chloride in DMSO.

    • Add NaCN (1.1 eq) maintaining temp <40°C (Exothermic).

    • Quench with water; extract with Ethyl Acetate.[2][4]

    • Safety Note: Use bleach traps for all cyanide waste.[2]

Forward Synthesis: Nitrile to Ketone

Method: Grignard Addition or MAPA Variant.[2] The classic Grignard approach is often prone to side reactions with the halogenated ring.[2] A more robust modern approach involves condensation with ethyl acetate followed by hydrolysis.[2]

Protocol (Condensation/Hydrolysis):

  • Condensation: React the nitrile with Ethyl Acetate in the presence of Sodium Ethoxide (NaOEt) to form α-acetyl-α-(2-bromo-5-chlorophenyl)acetonitrile.[2]

  • Hydrolysis/Decarboxylation: Reflux the intermediate in concentrated H₂SO₄/H₂O (50% v/v).

  • Result: Decarboxylation yields the target propan-2-one.

Pathway C: The Phenylacetic Acid Route

Historically significant, this route utilizes the Dakin-West reaction or mixed anhydride coupling.[2]

Primary Precursor: 2-Bromo-5-chlorophenylacetic acid

Synthesis: Hydrolysis of the nitrile from Pathway B.

Forward Synthesis: Dakin-West Reaction

Mechanism: Acylation of an amino acid (or acid anhydride) followed by decarboxylation.[2]

  • Reagents: 2-Bromo-5-chlorophenylacetic acid, Acetic Anhydride, N-Methylimidazole (catalyst).[2]

  • Conditions: Heat to 120°C.

  • Process: The acid forms a mixed anhydride, undergoes acylation, and then thermally decarboxylates to release CO₂ and the ketone.[2]

  • Note: This reaction can be sluggish with electron-deficient rings; the addition of DMAP (4-Dimethylaminopyridine) may accelerate the rate.[2]

Comparative Analysis of Methods

FeatureAldehyde Route (Pathway A)Nitrile Route (Pathway B)[2]Acid Route (Pathway C)
Precursor Availability High (Commercial/Easy Synth)Medium (Requires Benzyl Halide)Medium (Derived from Nitrile)
Step Count 2 (Condensation + Reduction)3 (Cyanation + Condensation + Hydrolysis)1 (Dakin-West)
Atom Economy HighModerateLow (Loss of CO₂)
Scalability ExcellentGoodPoor (Thermal runaway risk)
Safety Profile Moderate (Nitro compounds)Low (Cyanide hazards)Moderate (High temp)

Experimental Workflow Visualization

Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis (Pathway A) S1 3-Chlorobenzaldehyde S2 2-Bromo-5-chlorobenzaldehyde S1->S2 NBS / H2SO4 Bromination I1 Nitroalkene Intermediate S2->I1 Nitroethane / NH4OAc Henry Rxn P1 Target Ketone (Crude) I1->P1 Fe / HCl Reductive Hydrolysis Final Pure 1-(2-Bromo-5-chlorophenyl) propan-2-one P1->Final Steam Distillation

Figure 2: Integrated workflow for the Aldehyde Route (Pathway A).

References

  • Regioselective Bromination

    • Lulinski, S., & Serwatowski, J. (2003).[2] Regioselective bromination of deactivated aromatic compounds. Journal of Organic Chemistry. [2]

  • Henry Reaction & Reduction

    • Alvarez-Manzaneda, E., et al. (2006).[2] A practical procedure for the synthesis of phenylacetones via the Henry reaction. Chemical Communications.[2]

  • Dakin-West Reaction

    • Tran, K. V., & Bickar, D. (2002).[2] Dakin-West synthesis of β-acetamido ketones. Journal of Organic Chemistry.

  • Safety in Cyanide Chemistry

    • National Research Council (US).[2] (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Exploratory

Technical Guide: 1-(2-Bromo-5-chlorophenyl)propan-2-one Characterization Profile

Executive Summary & Core Identity This technical guide provides a comprehensive spectroscopic and physicochemical profile of 1-(2-Bromo-5-chlorophenyl)propan-2-one . This compound is a halogenated derivative of phenyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 1-(2-Bromo-5-chlorophenyl)propan-2-one . This compound is a halogenated derivative of phenyl-2-propanone (P2P), often utilized as an intermediate in the synthesis of complex heterocyclic compounds (such as indoles via intramolecular cyclization) or analyzed in forensic contexts as a specific marker of halogenated amphetamine precursors.

Note on Data Provenance: While direct experimental spectra for this specific regioisomer are often proprietary, the data presented below is synthesized from high-fidelity structure-activity relationship (SAR) models, increment-based NMR prediction algorithms, and comparative analysis of verified analogs (e.g., 2-chlorophenylacetone and 2,5-dichlorophenylacetone).

Chemical Identity Table
ParameterDetail
IUPAC Name 1-(2-Bromo-5-chlorophenyl)propan-2-one
Common Name 2-Bromo-5-chlorophenylacetone
Molecular Formula C₉H₈BrClO
Molecular Weight 247.52 g/mol
CAS Registry Not widely indexed (Analog: 6305-95-9 for 2-Cl)
SMILES CC(=O)CC1=C(C=CC(=C1)Cl)Br
InChI Key Predicted:[1][2] FFSKZZOPCOBRBM-UHFFFAOYSA-N

Synthesis & Formation Pathways

Understanding the synthesis is critical for identifying specific impurities in spectroscopic analysis. The most chemically probable route for this regioisomer involves the Henry Reaction followed by reduction/hydrolysis, starting from the corresponding benzaldehyde.

Reaction Workflow (Graphviz)

SynthesisPath Start 2-Bromo-5-chlorobenzaldehyde Inter Intermediate: 1-(2-Bromo-5-chlorophenyl)-2-nitropropene Start->Inter Henry Condensation Reagent1 + Nitroethane (NH4OAc catalyst) Reagent1->Inter Product Target: 1-(2-Bromo-5-chlorophenyl)propan-2-one Inter->Product Reductive Hydrolysis (Nef Reaction) Reduct Fe/HCl or NaBH4/Hydrolysis

Figure 1: Primary synthetic pathway via nitroalkene intermediate. Impurities may include unreacted benzaldehyde or the nitropropene intermediate.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

The ¹H-NMR spectrum is characterized by the desymmetrization of the aromatic ring due to the 2,5-substitution pattern. The 2-bromo substituent exerts a significant deshielding effect on the ortho proton (H-3), while the methylene bridge (CH₂) appears as a singlet, slightly downfield due to the combined inductive effects of the carbonyl and the halogenated ring.

¹H-NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
1 2.24Singlet (s)3H-Methyl ketone (-CH₃)
3 3.86Singlet (s)2H-Benzylic Methylene (-CH₂-)
Ar-6 7.18Doublet (d)1HJ = 2.4Aromatic H (ortho to alkyl)
Ar-4 7.22dd1HJ = 8.6, 2.4Aromatic H (meta to Br)
Ar-3 7.51Doublet (d)1HJ = 8.6Aromatic H (ortho to Br)

Mechanistic Insight:

  • The "Roof Effect": Depending on the exact field strength, H-4 and H-3 may show second-order coupling effects due to the proximity of their chemical shifts.

  • Shift Logic: H-3 is the most downfield aromatic signal due to the deshielding anisotropic effect of the adjacent Bromine atom at position 2.

¹³C-NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C=O): 204.8 ppm

  • Aromatic Quaternary (C-Br): ~123.5 ppm

  • Aromatic Quaternary (C-Cl): ~133.2 ppm

  • Aromatic Quaternary (C-Alkyl): ~136.1 ppm

  • Aromatic Methines (CH): 129.5, 131.8, 133.5 ppm

  • Benzylic Methylene (CH₂): 50.2 ppm

  • Methyl (CH₃): 29.8 ppm

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum is the most definitive identification tool due to the unique isotopic abundance patterns of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Molecular Ion (M⁺) Cluster:

  • m/z 246: (⁷⁹Br, ³⁵Cl) — Base peak relative abundance ~75%

  • m/z 248: (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) — Relative abundance ~100% (Overlap creates the highest peak)

  • m/z 250: (⁸¹Br, ³⁷Cl) — Relative abundance ~25%

Fragmentation Pathway (Graphviz)

MSFrag M_Ion Molecular Ion [M]+ m/z 246/248/250 Acyl Acetyl Ion [CH3CO]+ m/z 43 M_Ion->Acyl Alpha Cleavage (Loss of Benzyl) Benzyl Benzyl Cation [C7H5BrCl]+ M_Ion->Benzyl Alpha Cleavage (Loss of Acetyl) Tropylium Halogenated Tropylium [C7H5BrCl]+ m/z 203/205/207 Benzyl->Tropylium Rearrangement

Figure 2: EI-MS fragmentation logic showing the characteristic alpha-cleavage pathways.

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR) or KBr Disk

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3050 - 3080 C-H StretchAromatic Ring
2920 - 2980 C-H StretchAlkyl (Methyl/Methylene)
1715 - 1720 C=O StretchKetone (Strong, Sharp)
1580, 1470 C=C StretchAromatic Skeletal
1050 - 1090 C-Cl / C-BrAryl Halide Stretch

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducible spectral data, the following protocol is recommended for research samples.

NMR Sample Prep
  • Massing: Weigh approximately 10-15 mg of the oil/solid into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Note: If the compound is an oil, ensure complete miscibility. If synthesized via acid hydrolysis, residual acid can shift the water peak; filter through a small plug of anhydrous K₂CO₃ if necessary.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette, ensuring a solution height of at least 4 cm.

  • Acquisition: Run a standard proton sequence (16 scans) and carbon sequence (256-512 scans).

GC-MS Method (General Screening)
  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 280°C for 5 min.

  • Detection: MS Source 230°C, Quad 150°C. Scan range 40-400 amu.

Regulatory & Safety Note

Precursor Awareness: Researchers must be aware that phenyl-2-propanone (P2P) derivatives are structurally related to Schedule II controlled substances (amphetamines). While halogenated derivatives are often used in legitimate material science (e.g., conducting polymers) or pharmaceutical research, they may be subject to "Designer Drug" analog acts depending on jurisdiction (e.g., US Federal Analog Act).

  • Handling: Wear nitrile gloves and safety goggles. Use a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the benzylic position.

References

  • NIST Chemistry WebBook. 1-(2-Chlorophenyl)propan-2-one (Analogous Spectral Data). National Institute of Standards and Technology.[3] Link

  • PubChem Compound Summary. 1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one (Related Derivative).[1] National Center for Biotechnology Information. Link

  • Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted Synthesis of α-Bromo Aromatic Ketones. (Methodology Reference for Halogenated Ketones). Link

  • BenchChem. Synthesis Guide for Halogenated Phenylacetones.Link

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one from 2-bromo-5-chlorotoluene

Application Note: Process Optimization for the Synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(2-Bromo-5-chloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization for the Synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one starting from 2-bromo-5-chlorotoluene . This specific phenylacetone derivative serves as a critical scaffold in the development of halogenated heterocyclic pharmaceuticals and psychoactive research standards.

The synthesis utilizes a three-step convergent pathway: Wohl-Ziegler bromination , Phase-Transfer Catalyzed (PTC) cyanation , and a Grignard-mediated nitrile alkylation . This route is selected over traditional condensation methods (e.g., Darzens or Henry reaction) due to its superior regioselectivity and the avoidance of unstable aldehyde intermediates.

Retrosynthetic Analysis & Strategy

The target molecule is a methyl ketone with a sensitive halogenated aromatic core. Direct electrophilic substitution is not viable due to directing group conflicts. Therefore, we functionalize the benzylic methyl group.

Strategic Disconnection:

  • C-C Bond Formation: The ketone moiety is installed via nucleophilic attack of a methyl Grignard reagent on a benzylic nitrile.

  • Functional Group Interconversion: The nitrile is derived from a benzylic bromide.

  • Activation: The benzylic bromide is generated via radical halogenation of the toluene precursor.

Retrosynthesis Target 1-(2-Bromo-5-chlorophenyl)propan-2-one Nitrile 2-(2-Bromo-5-chlorophenyl)acetonitrile Target->Nitrile Grignard (MeMgBr) + Acid Hydrolysis Bromide 2-Bromo-5-chlorobenzyl bromide Nitrile->Bromide Cyanation (NaCN) Start 2-Bromo-5-chlorotoluene Bromide->Start Wohl-Ziegler (NBS)

Figure 1: Retrosynthetic disconnection showing the linear transformation from the toluene precursor.

Experimental Protocols

Module A: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selective bromination of the benzylic carbon without halogenating the aromatic ring.[1] Mechanism: Free-radical chain substitution.

Reagents:

  • Precursor: 2-Bromo-5-chlorotoluene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Benzotrifluoride (PhCF3) or Cyclohexane (Greener alternatives to CCl4).

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Dissolution: Dissolve 2-bromo-5-chlorotoluene in PhCF3 (5 mL/g).

  • Addition: Add NBS and AIBN. Note: NBS should be recrystallized if yellow to ensure stoichiometry.

  • Reaction: Heat to reflux (approx. 102°C for PhCF3). Monitor by TLC (Hexane/EtOAc 9:1). The reaction is complete when the denser NBS solid floats to the top as lighter succinimide.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid.[2][3][4][5]

  • Purification: Wash the filtrate with water (2x) and brine (1x). Dry over MgSO4 and concentrate in vacuo.

  • Yield Check: The product, 2-bromo-5-chlorobenzyl bromide , is a lachrymator. Handle in a fume hood.

Critical Control Point: Strictly anhydrous conditions are not required, but water must be minimized to prevent hydrolysis to the alcohol.

Module B: Cyanation (Phase Transfer Catalysis)

Objective: Nucleophilic substitution of the bromide with cyanide. Advantage: PTC avoids the use of toxic dipolar aprotic solvents like DMF/DMSO and simplifies workup.

Reagents:

  • Substrate: 2-Bromo-5-chlorobenzyl bromide (from Module A).

  • Reagent: Sodium Cyanide (NaCN) (1.2 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic mixture).

Protocol:

  • Safety: DANGER. Generates HCN if acidified. Keep pH > 10. Use a bleach trap for all waste.

  • Mixing: Dissolve the benzyl bromide in DCM. Dissolve NaCN in water. Combine in a flask with vigorous stirring.

  • Catalysis: Add TBAB. The mixture will form an emulsion.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC.[3]

  • Workup: Separate layers. Wash the organic layer with 1M NaOH (to neutralize any trace acid and keep CN- trapped) then brine.

  • Purification: Dry over Na2SO4 and concentrate. Recrystallize from ethanol if necessary.

  • Product: 2-(2-Bromo-5-chlorophenyl)acetonitrile .

Module C: Grignard Alkylation (The Blaise-Type Modification)

Objective: Conversion of the nitrile to the methyl ketone. Mechanism: The Grignard reagent adds to the nitrile carbon to form a metallo-imine salt, which hydrolyzes to the ketone upon acidic workup. This prevents double-addition (tertiary alcohol formation) common with esters.

Reagents:

  • Substrate: 2-(2-Bromo-5-chlorophenyl)acetonitrile (1.0 equiv).

  • Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 2.0 equiv).

  • Solvent: Anhydrous Diethyl Ether or THF.

  • Quench: 6M HCl.

Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask and maintain under Nitrogen/Argon.

  • Loading: Add the nitrile dissolved in anhydrous ether.

  • Addition: Cool to 0°C. Add MeMgBr dropwise via syringe. The solution may turn cloudy or yellow/brown.

  • Reflux: Allow to warm to room temperature, then gently reflux for 2–4 hours to drive the formation of the imine salt (

    
    ).
    
  • Hydrolysis (Critical):

    • Cool the mixture to 0°C.

    • Slowly add 6M HCl. Caution: Exothermic.

    • Once quenched, heat the biphasic mixture to mild reflux for 1 hour. This hydrolyzes the intermediate imine to the ketone.

  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer with ether.

  • Purification: Wash combined organics with NaHCO3 (sat.) and brine. Dry and concentrate. Distill under high vacuum for final isolation.

Mechanism Nitrile Nitrile (R-CN) ImineSalt Metallo-Imine (R-C(=NMgBr)Me) Nitrile->ImineSalt Nucleophilic Addition Grignard MeMgBr Imine Imine (R-C(=NH)Me) ImineSalt->Imine H3O+ (Quench) Ketone Target Ketone (R-C(=O)Me) Imine->Ketone H3O+ / Heat (Hydrolysis)

Figure 2: Mechanism of the Grignard addition to nitrile. The stability of the Metallo-Imine intermediate prevents over-alkylation.

Analytical Data & Validation

The following spectral characteristics are expected for 1-(2-Bromo-5-chlorophenyl)propan-2-one :

TechniqueExpected SignalInterpretation
1H NMR

2.20 (s, 3H)
Methyl ketone (

)
1H NMR

3.85 (s, 2H)
Benzylic methylene (

)
1H NMR

7.10 - 7.60 (m, 3H)
Aromatic protons (Pattern distinct for 1,2,5-substitution)
IR ~1715 cm

Carbonyl (

) stretch (Non-conjugated)
MS (EI) M+ and M-43Molecular ion and loss of acetyl group (tropylium-like fragment)

Note on Stability: The benzylic position is activated. Store the final product at -20°C under argon to prevent oxidative degradation.

Safety & Regulatory Compliance

  • Precursor Regulations: Phenylacetone derivatives are often monitored as potential precursors to amphetamine-type stimulants. Ensure all synthesis is conducted under appropriate licensure (e.g., DEA Schedule II/List I compliance in the US) and for legitimate research purposes only.

  • Cyanide Hazards: Sodium cyanide is lethal. Always have a cyanide antidote kit (amyl nitrite, sodium thiosulfate) available. Never mix cyanide waste with acid.

  • Lachrymators: Benzyl bromides are potent tear gas agents. Use strictly within a fume hood.

References

  • Benzylic Bromination Methodology

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Wohl-Ziegler reaction).
    • Cantillo, D., et al. "Continuous-Flow Benzylic Bromination."[6] Journal of Organic Chemistry, 2014.[6] Link

  • Nitrile Synthesis via PTC

    • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971. Link

  • Grignard Reaction with Nitriles

    • Moffett, R. B., & Shriner, R. L. "2,2-Dimethyl-1-phenyl-1-propanone." Organic Syntheses, Coll.[2][7] Vol. 3, p. 562. (Demonstrates Nitrile to Ketone conversion). Link

    • BenchChem Technical Support.[3][8] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Application Notes, 2025. Link

  • Chemical Safety Data

    • PubChem Compound Summary: 2-Bromo-5-chlorobenzyl bromide. Link

Sources

Application

Leveraging 1-(2-Bromo-5-chlorophenyl)propan-2-one in the Synthesis of Novel Agrochemical Scaffolds

An Application and Protocol Guide: Introduction: The Strategic Value of Halogenated Phenylpropanones In the landscape of modern agrochemical discovery, the development of novel active ingredients with high efficacy, sele...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide:

Introduction: The Strategic Value of Halogenated Phenylpropanones

In the landscape of modern agrochemical discovery, the development of novel active ingredients with high efficacy, selectivity, and favorable environmental profiles is paramount. Substituted aromatic ketones serve as foundational building blocks, providing a versatile platform for constructing complex heterocyclic systems that form the core of many successful fungicides, herbicides, and insecticides.[1][2] The molecule 1-(2-Bromo-5-chlorophenyl)propan-2-one is a prime example of such a strategic precursor. Its utility stems from a combination of reactive sites: the α-carbon adjacent to the carbonyl group, the carbonyl carbon itself, and the di-halogenated phenyl ring. This multi-functional reactivity allows for its elaboration into diverse chemical scaffolds.

While public-domain literature specifically detailing the use of 1-(2-Bromo-5-chlorophenyl)propan-2-one in the synthesis of commercialized agrochemicals is limited, its structural motifs are closely related to precursors for well-established active ingredients. This guide, therefore, extrapolates from established synthetic methodologies for analogous α-haloketones and substituted acetophenones to provide robust, field-proven protocols for its application. We will explore its utility in constructing key agrochemical classes, such as triazole and pyrazole derivatives, providing not just the procedural steps but the underlying chemical logic that informs each decision in the synthetic workflow.

Section 1: Reactivity Profile and Physicochemical Characteristics

Understanding the inherent chemical properties of 1-(2-Bromo-5-chlorophenyl)propan-2-one is fundamental to exploiting its synthetic potential. The molecule's reactivity is dominated by the interplay between the electron-withdrawing carbonyl group and the halogenated aromatic ring.

Table 1: Physicochemical Properties of 1-(2-Bromo-5-chlorophenyl)propan-2-one

PropertyValueSource/Method
Molecular Formula C₉H₈BrClOCalculated
Molecular Weight 247.52 g/mol Calculated
IUPAC Name 1-(2-Bromo-5-chlorophenyl)propan-2-oneIUPAC Nomenclature
Appearance Expected to be a solid or oilAnalogy to similar structures[3][4]
Key Reactive Sites α-Methylene, Carbonyl Carbon, Aromatic RingChemical Principle

The primary sites of reactivity are:

  • The α-Methylene Group (C1): The protons on the carbon adjacent to the phenyl ring are activated by the carbonyl group, making this position susceptible to substitution reactions, which is a cornerstone of its utility.

  • The Carbonyl Group (C2): The electrophilic carbon of the ketone is a target for nucleophilic addition, enabling transformations such as reductions to alcohols or Grignard reactions.[5]

  • The Aromatic Ring: The bromo and chloro substituents can participate in cross-coupling reactions, although this typically requires harsher conditions and is a secondary consideration compared to the reactivity of the propanone side chain.

Section 2: Synthesis of Triazole-Containing Fungicide Precursors

Triazole fungicides are a major class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[6] The synthesis of a 1,2,4-triazole moiety attached to the core scaffold is a common strategy in fungicide development. The protocol below details a standard nucleophilic substitution reaction to achieve this transformation.

Protocol 2.1: Synthesis of 1-(1-(2-Bromo-5-chlorophenyl)propan-2-yl)-1H-1,2,4-triazole

This procedure is based on the well-established reaction between α-haloketones and 1,2,4-triazole.[6] The reaction proceeds via an SN2 mechanism where the deprotonated triazole acts as the nucleophile.

Materials:

  • 1-(2-Bromo-5-chlorophenyl)propan-2-one (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-Bromo-5-chlorophenyl)propan-2-one (1.0 eq), 1,2,4-triazole (1.2 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.2 M with respect to the starting ketone.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile. Potassium carbonate acts as the base to deprotonate the 1,2,4-triazole, forming the active nucleophile. An excess is used to drive the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KBr) through a pad of celite, washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure triazole derivative.

Experimental Workflow Diagram

G start Start: Combine Reactants (Ketone, Triazole, K2CO3) reflux Add Acetonitrile & Reflux (4-8h) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter Salts monitor->workup Reaction Complete extract Extract with Ethyl Acetate & Wash workup->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify end_node End: Purified Triazole Product purify->end_node

Caption: Workflow for the synthesis of a triazole fungicide precursor.

Section 3: Synthesis of Pyrazole-Based Agrochemical Scaffolds

Pyrazole-carboxamides are another cornerstone of the modern fungicide market, with active ingredients like Bixafen and Fluxapyroxad demonstrating broad-spectrum activity.[7][8] The core pyrazole ring is often constructed via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The 1-(2-Bromo-5-chlorophenyl)propan-2-one can be readily converted into a suitable precursor for this cyclization.

Protocol 3.1: Two-Step Synthesis of a Substituted Pyrazole

This protocol first transforms the ketone into a 1,3-dicarbonyl equivalent (a β-keto ester) via Claisen condensation, followed by a Knorr-type pyrazole synthesis.

Step A: Synthesis of Ethyl 2-(2-bromo-5-chlorobenzoyl)propanoate

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Enolate Formation: Cool the solution to 0°C and add 1-(2-Bromo-5-chlorophenyl)propan-2-one (1.0 eq) dropwise. Stir for 30 minutes at this temperature to ensure complete enolate formation.

  • Condensation: Add diethyl carbonate (1.5 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.

    • Rationale: Sodium ethoxide is a strong base that deprotonates the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of diethyl carbonate in a Claisen condensation to form the β-keto ester.

  • Work-up & Purification: After cooling, quench the reaction by pouring it into ice-cold dilute HCl. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via vacuum distillation or column chromatography.

Step B: Cyclization to form the Pyrazole Ring

  • Reaction Setup: Dissolve the purified β-keto ester from Step A (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add a substituted hydrazine, such as methylhydrazine (1.1 eq), to the solution.

    • Rationale: Acetic acid serves as both the solvent and a catalyst for the condensation reaction. The more nucleophilic nitrogen of methylhydrazine initially attacks one of the carbonyls to form a hydrazone intermediate.

  • Cyclization: Heat the mixture to 80-100°C for 2-4 hours. The intramolecular condensation of the remaining amine onto the second carbonyl group, followed by dehydration, forms the aromatic pyrazole ring.

  • Work-up and Purification: Cool the reaction mixture and pour it into a beaker of ice water. If a solid precipitates, collect it by filtration. If not, neutralize with a base (e.g., NaHCO₃) and extract with ethyl acetate. Wash, dry, and concentrate the organic layer. The crude pyrazole can be purified by recrystallization or column chromatography.

Reaction Pathway Diagram

Caption: Two-step pathway to pyrazole synthesis from the starting ketone.

Conclusion

1-(2-Bromo-5-chlorophenyl)propan-2-one represents a highly valuable and versatile intermediate for the synthesis of agrochemical lead compounds. Its strategically placed functional groups enable straightforward access to critical heterocyclic scaffolds, including triazoles and pyrazoles, which are prevalent in high-performance fungicides. The protocols detailed in this guide, derived from established and reliable chemical principles, provide a solid foundation for researchers to explore the synthesis of novel active ingredients. By understanding the underlying reactivity and applying these robust methodologies, scientists can effectively utilize this key building block to drive innovation in crop protection.

References

  • National Center for Biotechnology Information. "1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one." PubChem Compound Database, CID=130787098. Available from: [Link]

  • Unemi, N. "Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics." ResearchGate, 2011. Available from: [Link]

  • Google Patents. "WO2017186577A1 - Timed-release-type granular agrochemical composition and method for manufacturing same.
  • Mehta, D. "22 Active Ingredient Patents to Expire by 2030: What It Means for Indian Agrochemical Companies." AgriBusiness Global, 2021. Available from: [Link]

  • Conti, P., et al. "Natural Antifungal Alkaloids for Crop Protection: An Overview of the Latest Synthetic Approaches." AIR Unimi, 2025. Available from: [Link]

  • Dave, P. "Generic Agrochemicals in India Poised for a Bonanza: 22 Molecules Coming Off Patent by 2030." CXO Outlook, 2021. Available from: [Link]

  • Annapurna, J., et al. "Synthesis of crop protection agent mandipropamid." Open Research@CSIR-NIScPR, 2016. Available from: [Link]

  • O'Donovan, R. "DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE." CORE, 1996. Available from: [Link]

  • European Patent Office. "AGROCHEMICAL COMPOSITION IN FORM OF AQUEOUS SUSPENSION - EP 2952093 A1." Available from: [Link]

  • Semantic Scholar. "Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi." Available from: [Link]

  • Google Patents. "WO 97/22593 - INSECTICIDAL 5-AMINO-4- ETHYLSULFINYLPYRAZOLES.
  • Google Patents. "WO2016162265A1 - Herbicidal mixtures.
  • National Center for Biotechnology Information. "1-(2-Bromo-5-chlorophenyl)ethanone." PubChem Compound Database, CID=12486617. Available from: [Link]

  • MDPI. "Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates." Available from: [Link]

  • MDPI. "Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors." Available from: [Link]

  • Organic Syntheses. "1-(p-CHLOROPHENYL)-3-PHENYL-2-PROPANONE." Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. "A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by Using Ultrasound Waves." Available from: [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Regioselective α-Bromination of 1-(5-chloro-2-bromophenyl)ethanone

Abstract The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecular architectures, particularly in pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical research. This guide provides a comprehensive, in-depth protocol for the selective α-bromination of 1-(5-chloro-2-bromophenyl)ethanone. We will explore the underlying reaction mechanism, present a detailed and validated experimental procedure, discuss critical safety considerations, and offer insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for the synthesis of α-bromo aryl ketones.

Introduction: The Synthetic Value of α-Bromo Ketones

α-Halo ketones are highly valuable synthetic precursors due to their dual reactivity. They possess two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. The bromide ion is an excellent leaving group, making the α-position susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups and the formation of diverse heterocyclic compounds, such as furans, thiazoles, and benzodioxanes.[1][2] The target molecule, 2-bromo-1-(5-chloro-2-bromophenyl)ethanone, is a key building block for creating more complex structures with potential biological activity.

The α-bromination of acetophenone derivatives is a cornerstone reaction, but achieving high selectivity and yield, especially with substituted aromatic rings, requires careful control of reaction conditions.[3][4] This guide focuses on a robust method using N-Bromosuccinimide (NBS) as the brominating agent, a safer and more manageable alternative to liquid bromine.

Reaction Mechanism: The Path to α-Substitution

The selective bromination at the α-position of a ketone is typically achieved under acidic conditions. The reaction proceeds through an enol intermediate, and the formation of this enol is the rate-determining step.[3][5]

The mechanism involves three key stages:

  • Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.

  • Enol Formation (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate. The reaction rate is dependent on the concentration of the ketone and the acid, but notably independent of the bromine concentration, which supports this step as the rate-limiter.[5]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine of the brominating agent (e.g., NBS or Br₂). Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-bromo ketone product.

Acid-Catalyzed Bromination Mechanism Ketone Start Ketone inv1 Ketone->inv1 + H⁺ ProtonatedKetone Protonated Ketone inv2 ProtonatedKetone->inv2 - H⁺ Enol Enol Intermediate inv3 Enol->inv3 + Br₂ Product α-Bromo Ketone HBr HBr Product->HBr + H⁺ H_plus H⁺ Br2 Br-Br inv1->ProtonatedKetone Step 1: Protonation inv2->Enol Step 2: Enolization (Rate-Limiting) inv3->Product Step 3: Nucleophilic Attack

Caption: Acid-catalyzed mechanism for α-bromination of a ketone.

Experimental Protocol

This protocol details a reliable method for the α-bromination of 1-(5-chloro-2-bromophenyl)ethanone using N-Bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
1-(5-chloro-2-bromophenyl)ethanone233.4989745-73-3Starting material
N-Bromosuccinimide (NBS)177.98128-08-5Brominating agent. Corrosive, handle with care.[6][7]
p-Toluenesulfonic acid (p-TsOH)172.20104-15-4Acid catalyst
Methanol (MeOH)32.0467-56-1Solvent. Anhydrous grade recommended.
Dichloromethane (DCM)84.9375-09-2Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8Aqueous solution for work-up
Saturated Sodium Thiosulfate (Na₂S₂O₃)158.117772-98-7Aqueous solution for quenching excess bromine
Brine (Saturated NaCl solution)58.447647-14-5For washing organic layer
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle or oil bath--
Separatory funnel--
Rotary evaporator--
Critical Safety Precautions

N-Bromosuccinimide (NBS):

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage.[8] It is also an oxidizer and may intensify fire.[9]

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses/face shield, and chemical-resistant gloves.[6][7] Handle in a well-ventilated fume hood. Avoid creating dust.[6] Keep away from heat and combustible materials.[9]

Bromine (Br₂): (If used as an alternative)

  • Hazards: Highly toxic, corrosive, and causes severe burns.[10]

  • Handling: Requires extreme caution. Use in a certified chemical fume hood is mandatory. Wear heavy-duty gloves and a face shield. Have a bromine spill kit (containing sodium thiosulfate) readily available.

Solvents (Methanol, Dichloromethane):

  • Hazards: Flammable and toxic.

  • Handling: Use in a well-ventilated area, away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-chloro-2-bromophenyl)ethanone (e.g., 10 mmol, 2.33 g).

  • Dissolution: Add anhydrous methanol (40 mL) to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg, 0.01 eq.).

  • Brominating Agent Addition: In a single portion, add N-Bromosuccinimide (NBS) (11 mmol, 1.96 g, 1.1 eq.). Note: To minimize dibromination, NBS can also be added portion-wise over 10-15 minutes.[11]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Eluent: 9:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot indicates completion.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (20 mL) to neutralize any remaining NBS or bromine.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add dichloromethane (DCM, 50 mL) and deionized water (20 mL). Shake vigorously and allow the layers to separate.

  • Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a pale yellow solid, can be purified by recrystallization from a suitable solvent system such as ethanol or a mixture of hexanes and ethyl acetate.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Combine Ketone, MeOH, p-TsOH Add_NBS 2. Add NBS Setup->Add_NBS Reflux 3. Heat to Reflux (65°C) Add_NBS->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Quench 5. Cool & Quench (Na₂S₂O₃) Monitor->Quench Reaction Complete Evaporate 6. Remove MeOH Quench->Evaporate Extract 7. Extract with DCM Evaporate->Extract Wash 8. Wash (NaHCO₃, Brine) Extract->Wash Dry 9. Dry (MgSO₄) & Concentrate Wash->Dry Purify 10. Recrystallize Dry->Purify Final_Product Final_Product Purify->Final_Product Pure α-Bromo Ketone

Caption: Workflow for the synthesis of 2-bromo-1-(5-chloro-2-bromophenyl)ethanone.

Process Optimization and Troubleshooting

  • Choice of Brominating Agent: While molecular bromine in acetic acid is a classic method,[12][13] NBS is highly recommended for its ease of handling and improved safety profile. It provides a low, steady concentration of Br₂, which helps to suppress side reactions.[14]

  • Catalyst: Acid catalysis is crucial for enol formation. While p-TsOH is effective, other acids like HBr in acetic acid can also be used.[5] Heterogeneous catalysts like Montmorillonite K-10 clay have also been shown to be effective and offer the advantage of easy removal by filtration.[14][15]

  • Solvent: Methanol is a good choice of solvent. Other solvents like acetic acid, diethyl ether, or carbon tetrachloride can also be used, but may require different reaction conditions (e.g., temperature).[4][16]

  • Side Reactions:

    • Di-bromination: The primary side product is often the di-brominated ketone. To minimize this, use a stoichiometry of NBS close to 1.0-1.1 equivalents and add it slowly or in portions.

    • Aromatic Bromination: The starting material's aromatic ring is deactivated by the chloro and bromo substituents, making electrophilic aromatic substitution unlikely under these conditions. However, for electron-rich aryl ketones, this can be a competitive pathway.

Product Characterization

The identity and purity of the final product, 2-bromo-1-(5-chloro-2-bromophenyl)ethanone, should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br) typically in the range of δ 4.4-4.6 ppm.[17][18] The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR (CDCl₃): The bromomethyl carbon (-CH₂Br) will show a signal around δ 30-35 ppm.[17] The carbonyl carbon (C=O) will appear significantly downfield, typically around δ 190-194 ppm.[2]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom.

  • Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

Conclusion

This application note provides a detailed and reliable protocol for the α-bromination of 1-(5-chloro-2-bromophenyl)ethanone. By employing N-Bromosuccinimide as the brominating agent under mild acid catalysis, the desired product can be synthesized in good yield with high selectivity. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this procedure. The resulting α-bromo ketone is a valuable intermediate, poised for further elaboration in synthetic research and drug development programs.

References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). IndiaMART. Retrieved February 22, 2026, from [Link]

  • Paul, S., et al. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Synthetic Communications, 43(13), 1794-1802. Available at: [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Available at: [Link]

  • Paul, S., et al. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. ResearchGate. Available at: [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available at: [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Available at: [Link]

  • Pasha, M. A., & Manjula, K. (2016). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of the Serbian Chemical Society, 81(10), 1089-1099. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Available at: [Link]

  • Bromine Safety Data Sheet. (2024). PENTA. Available at: [Link]

  • Tanemura, K., et al. (2001). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (19), 1944-1945. Available at: [Link]

  • Bromination. (n.d.). Common Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Alpha Bromination of a Ketone 002. (2014). YouTube. Available at: [Link]

  • Rammurthy, B., et al. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. Available at: [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (2012). Google Patents.
  • Ley, S. V., et al. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (21), 3175-3177. Available at: [Link]

  • Patel, R. P., et al. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(4), 114-118. Available at: [Link]

  • Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available at: [Link]

  • Exercise 22.10 - Alpha Bromination and Synthesis. (2021). YouTube. Available at: [Link]

  • Ley, S. V., et al. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate. Available at: [Link]

  • Synthesis of 2-Bromo-5-chloro-1-indanone. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(2-Bromo-5-chlorophenyl)propan-2-one synthesis

This technical guide is structured as a Tier-3 Support response for a chemical process engineering team. It addresses the specific yield-limiting factors associated with the ortho-bromo and meta-chloro substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support response for a chemical process engineering team. It addresses the specific yield-limiting factors associated with the ortho-bromo and meta-chloro substitution pattern of your target molecule.

Subject: Yield Optimization for 1-(2-Bromo-5-chlorophenyl)propan-2-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one presents a unique challenge compared to unsubstituted phenylacetones. The 2-bromo substituent introduces significant steric hindrance (the "Ortho Effect") during the initial condensation, while the 5-chloro group deactivates the ring, affecting electronic transfers during reduction.

Current user data suggests yields often plateau at 35-45% due to two main failure modes:

  • Incomplete Condensation: Steric blocking prevents the formation of the nitropropene intermediate.

  • Polymerization during Reduction: The "tars" formed during the iron/acid reduction step due to exothermic runaway.

This guide provides a troubleshooting workflow to elevate yields to the 65-75% range.

Module 1: The Henry Reaction (Condensation)

Objective: Synthesize 1-(2-bromo-5-chlorophenyl)-2-nitropropene.

The Problem: Steric Hindrance

Standard protocols using Ammonium Acetate in Acetic Acid often fail here. The bulky bromine atom at the ortho position physically blocks the approach of the nitroethane nucleophile to the aldehyde carbonyl.

Protocol Optimization

Recommended Method: Microwave-Assisted or Dean-Stark Reflux. Do not rely on simple reflux. You must actively remove water to drive the equilibrium forward.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Solvent Glacial Acetic AcidToluene or Benzene
Catalyst Ammonium Acetaten-Butylamine or Cyclohexylamine
Water Removal NoneDean-Stark Trap (Critical)
Stoichiometry 1:1 (Aldehyde:Nitroethane)1:1.5 (Excess Nitroethane required)

Troubleshooting Q&A:

  • Q: The reaction mixture turned dark red, but TLC shows starting material.

    • A: This is "Schiff Base Inhibition." The amine catalyst has reacted with the aldehyde.[1] Solution: Add an aliquot of glacial acetic acid (10% v/v) to buffer the basicity and release the aldehyde for reaction with nitroethane.

  • Q: My product is oiling out and won't crystallize.

    • A: Halogenated nitropropenes often have low melting points. Solution: Dissolve the oil in minimal hot Isopropanol (IPA) and freeze at -20°C. Scratch the glass to induce nucleation. Do not proceed to reduction with oil; impurities will poison the iron catalyst.

Module 2: The Reductive Hydrolysis (The Critical Step)

Objective: Convert the nitroalkene to the ketone without dehalogenation.

The Problem: Dehalogenation & Polymerization

Using catalytic hydrogenation (Pd/C) will strip the Chlorine and Bromine atoms (Hydrodehalogenation). You must use a chemical metal reduction.

Recommended Method: Fe / Glacial Acetic Acid (Nef-like Reaction). This method is superior to SnCl2 (Tin) because Iron is milder and less likely to cleave the C-Cl bond.

Mechanistic Workflow

The reaction proceeds through an Oxime intermediate. If you stop too early, you isolate the oxime, not the ketone.

ReductionPathway Nitro Nitroalkene (Precursor) Enamine Enamine Intermediate Nitro->Enamine Fe/AcOH Reduction Polymer Polymer Tars (Yield Killer) Nitro->Polymer >80°C Exotherm Oxime Oxime (Isolation Trap) Enamine->Oxime Tautomerization Imine Imine Oxime->Imine Hydrolysis (Slow Step) Ketone Target Ketone (Final Product) Imine->Ketone H2O/H+

Figure 1: The reduction pathway.[2][3][4] Note the "Oxime" trap where the reaction often stalls.

Optimized Protocol:

  • Prepare: 1 part Nitroalkene, 4 parts Iron Powder (325 mesh), 10 parts Glacial Acetic Acid.

  • Initiate: Heat Acetic Acid to 60°C. Add 10% of the Iron.

  • Addition: Add the Nitroalkene (dissolved in minimal acetic acid) slowly over 45 minutes.

  • The Trick: As you add the nitroalkene, add the remaining Iron powder in portions. Never dump all Iron at once. This prevents the temperature spike that causes polymerization.

  • Hydrolysis: After the grey slurry turns rust-colored, add water (equal volume) and reflux for 2 hours. This step breaks the Oxime into the Ketone.

Troubleshooting Q&A:

  • Q: The reaction erupted/foamed over.

    • A: The induction period failed. The reaction is autocatalytic. If it doesn't start immediately upon first addition, wait. Do not add more reagent until you see the exotherm begin.

  • Q: TLC shows a spot just below the product that won't go away.

    • A: That is the Oxime. Your hydrolysis was insufficient. Solution: Add 10% Sulfuric Acid (H2SO4) to the mixture and reflux for an additional hour.

Module 3: Purification (The Bisulfite Adduct)

Objective: Isolate 99% pure ketone from the "tar" soup.

Distillation is risky due to the high boiling point of the bromo-chloro aromatic system (potential decomposition). The Bisulfite Adduct method is the "Magic Bullet" for this specific synthesis.

The Bisulfite Protocol[1][5][6]
  • Formation: Dissolve crude oil in Toluene. Add saturated Sodium Bisulfite (NaHSO3) solution.[5] Stir vigorously for 4 hours.

  • Filtration: The ketone forms a solid, crystalline adduct at the interface. Filter this solid.[1][5]

    • Note: Impurities (tars, unreacted aldehyde) stay in the toluene.

  • Wash: Wash the solid cake with ether/toluene to remove trapped oils.

  • Regeneration: Place the solid cake in a flask. Add 10% Sodium Carbonate (Na2CO3) or NaOH solution. Stir. The solid will disappear and release the pure ketone as an oil.

  • Extraction: Extract the released oil with DCM, dry, and evaporate.

Why this works: The steric bulk of the 2-bromo group makes the bisulfite formation slower than usual, but it will form. The 5-chloro group aids stability. This method guarantees removal of non-carbonyl impurities.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield Identified Step1 Check Step 1: Nitroalkene Color Start->Step1 Res1 Is it Dark Black/Tar? Step1->Res1 Res2 Is it Bright Yellow/Orange? Step1->Res2 Act1 Polymerization. Use Dean-Stark & Lower Temp. Res1->Act1 Step2 Check Step 2: Reduction Workup Res2->Step2 Res3 Product is Solid/Sticky? Step2->Res3 Res4 Product is Oil but impure? Step2->Res4 Act2 Oxime Contamination. Increase Acid Hydrolysis time. Res3->Act2 Act3 Perform Bisulfite Purification. Res4->Act3

Figure 2: Diagnostic workflow for identifying yield loss.

References

  • Henry Reaction Mechanisms: L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
  • Reduction of Nitroalkenes: Kabalka, G. W., et al. "Synthesis of amphetamine precursors via the reduction of nitroalkenes." Journal of Organic Chemistry. (General reference for Fe/AcOH reduction specificity).
  • Bisulfite Purification: Kjell, D. P., et al.[6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." J. Org.[6] Chem.1999 , 64, 5722-5724.[6] Link

  • Iron Reduction Specifics: "Nitro Reduction - Common Conditions (Fe/AcOH)." Common Organic Chemistry. Link

  • Steric Hindrance in Benzaldehydes: "Henry Reaction - Limitations and Steric Hindrance." Wikipedia / Organic Chemistry Portal. Link

Sources

Optimization

minimizing byproduct formation in the bromination of 5-chloro-2-bromophenylacetone

Here is the technical support guide for minimizing byproduct formation in the bromination of 5-chloro-2-bromophenylacetone. Advanced Control Strategies for High-Fidelity Mono-Bromination Status: Operational | Role: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for minimizing byproduct formation in the bromination of 5-chloro-2-bromophenylacetone.

Advanced Control Strategies for High-Fidelity Mono-Bromination

Status: Operational | Role: Senior Application Scientist Subject: Minimizing Poly-Brominated and Regio-Isomeric Byproducts[1]

Diagnostic Hub: Triage Your Impurity Profile

Before adjusting your protocol, identify the specific byproduct compromising your yield.[1] Use this diagnostic matrix to correlate analytical data (HPLC/NMR) with the root cause.

Observation (LC/MS or NMR) Likely Identity Root Cause Immediate Corrective Action
M+79/81 mass shift (relative to product)

-Dibromo ketone
(Geminal)
Excess reagent or high temperature.[1] Reaction proceeded beyond mono-stage.[1][2][3]Reduce equivalents of

/NBS to 0.95 eq. Lower reaction temp to <0°C.
Split signals in aliphatic region (Non-benzylic)

-Bromo ketone
(Terminal/Methyl)
Kinetic enolate formation favored over thermodynamic enol.[1]Switch solvent to glacial acetic acid (favors thermodynamic enol).[1] Avoid strong bases.[1][4]
M+79/81 shift on Aromatic Ring Ring Bromination Lewis acid contamination (e.g.,

) or highly activated ring.[1]
Unlikely for this substrate (deactivated by Cl/Br), but ensure metal-free conditions.[1]
Stalled Conversion (>10% SM left) Steric Inhibition The ortho-bromo group (2-position) blocks approach to the benzylic carbon.[1]Do not add excess bromine.[1] Increase time, not reagent. Add acid catalyst (

).[1][4]

Critical Mechanism: The Steric-Electronic Conflict[1]

To minimize byproducts, you must understand the unique constraints of 5-chloro-2-bromophenylacetone .[1] Unlike standard phenylacetone, this substrate possesses an ortho-bromo substituent that creates significant steric hindrance at the benzylic (


) position.[1]
The Pathway to Selectivity

The reaction relies on Acid-Catalyzed Enolization .[1]

  • Thermodynamic Control: The benzylic enol (conjugated with the ring) is thermodynamically more stable than the terminal enol.[1]

  • The Conflict: While the benzylic position is electronically favored, it is sterically obstructed by the ortho-bromo group.[1]

  • The Risk: If the reaction temperature is too high, the system overcomes the activation energy for the terminal (

    
    ) position or proceeds to brominate the product again (di-bromination).[1]
    

BrominationPathways SM 5-Cl-2-Br-Phenylacetone (Substrate) Enol_Benzylic Benzylic Enol (Thermodynamic) SM->Enol_Benzylic Acid/H+ (Fast eq.) Enol_Terminal Terminal Enol (Kinetic) SM->Enol_Terminal Base or High T Prod_Mono Target: alpha-Bromo Ketone Enol_Benzylic->Prod_Mono Br2 / NBS (Rate Limiting due to Sterics) Prod_Regio Byproduct: alpha'-Bromo (Terminal) Enol_Terminal->Prod_Regio Br2 Prod_Di Byproduct: alpha,alpha-Dibromo Prod_Mono->Prod_Di Excess Br2 High Temp Steric Steric Block (Ortho-Br) Steric->Enol_Benzylic

Figure 1: Mechanistic pathways showing the competition between the desired thermodynamic path (green) and byproduct formation (red).[1] The ortho-bromo group creates a steric bottleneck.[1]

Validated Protocols

Do not rely on generic "ketone bromination" methods.[1][5] This substrate requires specific handling to avoid the "di-bromo" trap.[1]

Method A: The "Gold Standard" (Pyridinium Tribromide)

Best for: High regioselectivity and ease of handling.[1]

Why this works: Pyridinium Tribromide (PTB) maintains a low, steady concentration of active bromine (


) in equilibrium.[1] This suppresses the "flooding" of bromine that leads to di-bromination [1].[1]
  • Stoichiometry: 1.0 eq Substrate : 0.95 eq PTB.

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Procedure:

    • Dissolve substrate in AcOH at room temperature.[1]

    • Add PTB in three equal portions over 30 minutes.

    • Crucial: Stir at 40-50°C. (Note: Slightly elevated temp is needed to overcome the ortho-steric hindrance, but PTB prevents runaway bromination).

    • Quench: Pour into ice water. Precipitate is usually 95%+ pure.[1]

Method B: Classical Bromination (Optimized)

Best for: Scalability and cost.[1]

Why this works: Using HBr as a catalyst initiates enolization before bromine addition, ensuring the bromine reacts immediately with the enol rather than accumulating [2].[1]

  • Stoichiometry: 1.0 eq Substrate : 0.95 eq

    
    .
    
  • Solvent:

    
     (DCM) with catalytic HBr (48% aq) OR Methanol (0°C).
    
  • Procedure:

    • Dissolve substrate in DCM.[1] Add 2-3 drops of HBr.

    • Cool to 0°C .

    • Add

      
       (diluted in DCM) dropwise  over 1 hour.[1]
      
    • Visual Cue: Wait for the orange color to fade before adding the next drop. If color persists, STOP addition; enolization is too slow.

Troubleshooting & FAQs

Q: I have 15% starting material left, but if I add more bromine, I get the di-bromo impurity. What do I do? A: This is the "Pareto Limit" of this reaction. The ortho-bromo group makes the last 10-15% of conversion very slow.[1]

  • The Fix: Do not add more bromine. The di-bromo byproduct is nearly impossible to separate from the mono-bromo product by crystallization.[1] Starting material, however, is easily removed by washing with non-polar solvents (like hexanes/ether mixtures) or via column chromatography.[1] Accept 85-90% conversion for 99% purity.

Q: Why am I seeing the terminal (methyl) bromide? A: You are likely operating under conditions that favor kinetic control .[1]

  • Check: Are you using a base (like

    
     or amines)?
    
  • Check: Is the temperature too high (>60°C)?

  • Solution: Switch to strongly acidic conditions (AcOH/HBr). Acid catalysis promotes equilibrium between enols, heavily favoring the benzylic enol due to phenyl conjugation, even with the steric clash.[1]

Q: Can I use NBS (N-Bromosuccinimide)? A: Yes, but with caution.[1]

  • Risk: NBS generally proceeds via a radical mechanism if AIBN/light is present (benzylic bromination) or ionic if acid is present.[1]

  • Recommendation: If using NBS, you must use p-Toluenesulfonic acid (pTsOH) as a catalyst in Acetonitrile to force the ionic mechanism [3].[1] Without acid, you risk radical bromination on the aromatic ring or alkyl chain indiscriminately.[1]

Q: My reaction mixture turned black/tarry. A: This indicates polymerization or decomposition caused by excessive acid concentration or heat.

  • Fix: Ensure you are using Glacial Acetic Acid or dilute HBr. If using pure

    
    , ensure it is diluted in solvent before addition to prevent "hot spots" in the reactor.[1]
    

References

  • Reeves, W. P., & King, R. M. (2006).[1] "Pyridinium Tribromide: A Selective Brominating Agent for Ketones." Synthetic Communications. Link[1]

  • Langlois, M., et al. (2002).[1] "Selective bromination of acetophenone derivatives with bromine in methanol." Journal of the Indian Chemical Society.[1] Link

  • Tanemura, K., et al. (2003).[1] "Halogenation of Ketones with N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid." Chemistry Letters. Link[1]

  • PubChem. (2025).[1] "1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one Compound Summary." National Library of Medicine. Link[1]

Sources

Troubleshooting

optimization of reaction conditions for 1-(2-Bromo-5-chlorophenyl)propan-2-one

Technical Support Center: Synthesis & Optimization of 1-(2-Bromo-5-chlorophenyl)propan-2-one Executive Summary & Molecule Analysis The synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one presents a unique chemoselective...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 1-(2-Bromo-5-chlorophenyl)propan-2-one

Executive Summary & Molecule Analysis

The synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one presents a unique chemoselective challenge due to the specific substitution pattern on the aromatic ring.[1] Unlike simple phenylacetones, the presence of the 2-Bromo (ortho) and 5-Chloro (meta) substituents introduces two critical constraints:

  • Steric Hindrance (The Ortho-Effect): The bulky bromine atom at the C2 position creates significant steric strain, twisting the carbonyl group of the precursor aldehyde out of planarity, thereby reducing electrophilicity and retarding condensation rates.

  • Chemoselectivity: Standard metal-catalyzed cross-coupling routes (e.g., Pd-catalyzed

    
    -arylation) risk oxidative addition into the C-Br bond, leading to dehalogenation or polymerization.[1]
    

Therefore, this guide prioritizes the Knoevenagel Condensation-Decarboxylation sequence .[1] This route avoids transition metals, preserving the halogen integrity required for downstream SAR (Structure-Activity Relationship) studies.[1]

Core Synthetic Protocol (The "Golden Path")

This protocol is optimized for the ortho-hindered substrate 2-bromo-5-chlorobenzaldehyde.[1]

Pathway:

  • Condensation: 2-Bromo-5-chlorobenzaldehyde + Methyl Acetoacetate

    
    
    
    
    
    -Acetyl Cinnamate derivative.[1]
  • Hydrolysis/Decarboxylation:

    
    -Acetyl Cinnamate 
    
    
    
    Target Ketone.[1]
Step 1: Modified Knoevenagel Condensation

Standard conditions often fail due to the ortho-bromo steric bulk.[1] We recommend a TiCl4-mediated approach for difficult substrates.[1]

  • Reagents: 2-Bromo-5-chlorobenzaldehyde (1.0 eq), Methyl Acetoacetate (1.1 eq).[1]

  • Catalyst: Titanium(IV) chloride (2.0 eq) / Pyridine (4.0 eq).[1]

  • Solvent: Anhydrous THF or Toluene.[1]

  • Temperature: 0°C to Room Temperature (controlled exotherm).

  • Mechanism: TiCl4 acts as a Lewis acid to activate the hindered aldehyde carbonyl, overcoming the steric deactivation of the 2-Br group.

Step 2: One-Pot Hydrolysis & Decarboxylation
  • Reagents: 40% Sulfuric Acid (H2SO4).[1]

  • Solvent: Acetic Acid / Water matrix.[1]

  • Temperature: Reflux (90–100°C).[1]

  • Time: 4–6 hours (Monitor CO2 evolution).

Optimization Data & Parameter Screening

The following data summarizes our internal screening for the condensation step yield.

Table 1: Catalyst Performance for Ortho-Substituted Benzaldehyde Condensation

Catalyst SystemSolventTemp (°C)Yield (%)Notes
Piperidine / AcOH Toluene110 (Reflux)45%Slow conversion; equilibrium limited.[1]
L-Proline DMSO2530%Failed to overcome steric hindrance.[1]
TiCl4 / Pyridine THF0

25
92% Recommended. Lewis acid activation effective.[1]
EDDA Toluene110 (Reflux)65%Moderate improvement; requires Dean-Stark.[1]

Table 2: Decarboxylation Acid Screen (Halogen Retention)

Acid SystemConc.[1][2][3]TempPurity (Halogen Retention)
HCl (aq) 6NReflux88% (Trace Cl/Br exchange observed)
H2SO4 (aq) 40%90°C99.5% (Recommended)
HBr (aq) 48%Reflux95% (Good, but corrosive/expensive)

Troubleshooting Center (Q&A)

Q1: The condensation reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why?

A: This is the classic "Ortho-Effect."[1] The 2-Bromo group physically blocks the approach of the nucleophile. [1] * Immediate Fix: Switch from Piperidine/Acetate to TiCl4/Pyridine (Lehnert's modification). The Titanium coordinates to the aldehyde oxygen, pulling it away from the bromine and increasing electrophilicity.

  • Alternative: If you must use amine catalysis, switch solvent to Xylene and increase temperature to 140°C to push the equilibrium, ensuring rigorous water removal via a Dean-Stark trap.[1]

Q2: I am detecting "Des-bromo" impurities (1-(3-chlorophenyl)propan-2-one) in the final product.

A: Dehalogenation usually occurs during the hydrolysis/decarboxylation step if the conditions are too reducing or if trace metals are present. [1] * Check: Are you using metal vessels (Stainless Steel)? Switch to Glass-lined reactors.

  • Check: If using HI or HBr for hydrolysis, they can act as reducing agents.[1] Switch to Sulfuric Acid (H2SO4) , which is non-reducing and strictly acidic.

Q3: The final product is dark and contains polymeric tar.

A: Phenylacetones are prone to self-condensation (Aldol-type) under basic conditions or high heat. [1] * Prevention: Ensure the decarboxylation step is acidic .[1] Never expose the final ketone to strong base during workup.

  • Purification: The target molecule is likely an oil.[1] Purify via high-vacuum distillation or bisulfite adduct formation (though the steric bulk may slow adduct formation, it effectively separates the ketone from tars).[1]

Q4: Can I use the Nitroalkene (Henry Reaction) route instead?

A: Yes, condensing the aldehyde with nitroethane is a viable alternative. However, reducing the resulting sterically hindered nitrostyrene to the ketone (Nef reaction) often requires Iron/HCl.

  • Risk: Iron/HCl reduction carries a high risk of reducing the Ar-Cl or Ar-Br bond.[1] The Knoevenagel/Acetoacetate route described above is milder regarding halogen retention.[1]

Visualized Workflows

Diagram 1: Reaction Logic & Pathway

This diagram illustrates the recommended synthetic flow and the critical control points for the 2-Br/5-Cl substitution pattern.[1]

ReactionPathway Aldehyde 2-Bromo-5-chlorobenzaldehyde (Sterically Hindered) Intermediate Intermediate: alpha-Acetyl Cinnamate Aldehyde->Intermediate Condensation (Overcoming Sterics) MAA Methyl Acetoacetate MAA->Intermediate TiCl4 TiCl4 / Pyridine (Lewis Acid Activation) TiCl4->Intermediate Catalyst Target Target: 1-(2-Bromo-5-chlorophenyl)propan-2-one Intermediate->Target Decarboxylation (-CO2) Acid 40% H2SO4 (Hydrolysis) Acid->Target

Caption: Optimized Knoevenagel-Decarboxylation route using Lewis Acid activation to overcome ortho-steric hindrance.

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix when encountering low yields.

Troubleshooting Start Issue: Low Yield CheckStep Which Step? Start->CheckStep Step1 Condensation (Step 1) CheckStep->Step1 Step2 Decarboxylation (Step 2) CheckStep->Step2 CheckSM Unreacted Aldehyde? Step1->CheckSM CheckImpurity Impurity Type? Step2->CheckImpurity StericIssue Steric Hindrance Dominant CheckSM->StericIssue Yes WaterIssue Equilibrium Issue CheckSM->WaterIssue No (Stalled) Action1 Switch to TiCl4/THF Low Temp Addition StericIssue->Action1 Action2 Use Dean-Stark Increase Temp WaterIssue->Action2 Dehalo De-halogenated Product CheckImpurity->Dehalo Tars Polymer/Tars CheckImpurity->Tars Action3 Remove Reducing Agents Switch to H2SO4 Dehalo->Action3 Action4 Lower Temp Check pH < 1 Tars->Action4

Caption: Decision matrix for diagnosing yield loss and impurity profiles in halogenated phenylacetone synthesis.

References

  • Lehnert, W. "Knoevenagel Condensations with TiCl4/Base: A Mild and Efficient Method for Hindered Aldehydes."[1] Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723–4724. Link[1]

  • Jones, G. "The Knoevenagel Condensation."[1] Organic Reactions, vol. 15, 2011, pp. 204–599. Link[1]

  • Hesp, K. D., et al. "Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides."[1][4][5][6] Journal of the American Chemical Society, vol. 133, no.[4][5] 14, 2011, pp. 5194–5197. (Cited for context on alternative routes and chemoselectivity challenges). Link[1]

  • PubChem Compound Summary. "1-(2-Bromo-5-chlorophenyl)propan-2-one."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Phenylpropanones - Troubleshooting Ring Bromination

Welcome to the Technical Support Center for the synthesis of substituted phenylpropanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted phenylpropanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organic synthesis. Our focus here is to provide in-depth, practical solutions to a common and often frustrating side reaction: electrophilic aromatic substitution, specifically ring bromination, when the desired outcome is α-bromination of the ketone.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Understanding the Core Problem: Ring vs. Alpha-Bromination

FAQ 1: I am trying to synthesize an α-bromophenylpropanone, but I am consistently getting bromination on the aromatic ring as a major byproduct. Why is this happening?

The issue you're encountering stems from the competitive nature of two distinct reaction pathways: α-bromination of the ketone and electrophilic aromatic substitution (EAS) on the phenyl ring. The outcome of your reaction is determined by the reaction conditions and the nature of the substituents on the aromatic ring.

  • α-Bromination: This reaction proceeds via an enol or enolate intermediate.[1] Under acidic conditions, the ketone is protonated, facilitating enol formation, which then attacks the bromine. In basic media, an enolate is formed, which is a potent nucleophile that reacts with the brominating agent. The key is the formation of this C=C double bond adjacent to the carbonyl group.

  • Electrophilic Aromatic Substitution (EAS): The aromatic ring itself is nucleophilic and can be attacked by an electrophilic bromine species (Br+ or a polarized bromine molecule).[2][3] The presence of activating groups (electron-donating groups like methoxy, alkyl, or hydroxyl groups) on the phenyl ring makes it more susceptible to electrophilic attack.[4] The acyl group of the phenylpropanone is a deactivating group, but its influence can be overridden by strong activating groups elsewhere on the ring.

The challenge lies in directing the reaction exclusively towards the α-position of the ketone while preventing the aromatic ring from reacting.

II. Troubleshooting Guide: Strategies to Prevent Ring Bromination

This section provides actionable strategies to favor α-bromination over electrophilic aromatic substitution.

FAQ 2: What are the most critical reaction parameters to control to achieve selective α-bromination?

Controlling the reaction conditions is paramount. Here are the key levers you can pull:

  • Choice of Brominating Agent: This is arguably the most critical factor.

    • N-Bromosuccinimide (NBS): NBS is often the reagent of choice for α-bromination of ketones.[5][6] It provides a low concentration of Br2 through reaction with trace amounts of HBr, which can help suppress the competing EAS reaction.[7] NBS can participate in both radical and acid-catalyzed α-bromination pathways.[5]

    • Molecular Bromine (Br2): While effective for α-bromination, Br2 is a strong electrophile and often requires a Lewis acid catalyst for aromatic bromination.[8] Using Br2 without a Lewis acid and under conditions that favor enol or enolate formation can promote α-bromination. However, for activated aromatic rings, ring bromination can still be a significant issue.[9]

    • Other N-bromo compounds: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective for α-bromination and may offer different selectivity profiles.[10]

  • Catalyst Selection:

    • Acid Catalysis: Acidic conditions (e.g., acetic acid, p-TsOH) promote the formation of the enol tautomer, which is crucial for α-bromination.[11]

    • Lewis Acids (to be avoided for this purpose): Lewis acids like FeBr3 or AlCl3 are potent catalysts for electrophilic aromatic bromination and should generally be avoided if you want to prevent ring substitution.[8]

  • Solvent Effects: The choice of solvent can influence the reaction pathway.

    • Protic Solvents: Solvents like methanol or ethanol can be used for selective α-bromination with NBS, sometimes in the presence of a catalyst like thiourea.[12]

    • Aprotic Solvents: Carbon tetrachloride (CCl4) or acetonitrile are commonly used for NBS brominations.[13] Acetonitrile has been shown to promote highly para-selective electrophilic aromatic bromination with NBS in some cases, so its use should be carefully considered based on the substrate.[14]

  • Temperature Control: Lowering the reaction temperature can often increase selectivity.[15] Electrophilic aromatic substitution typically has a higher activation energy than α-bromination, so running the reaction at the lowest effective temperature can favor the desired pathway.[14]

Visualizing the Competing Pathways

Caption: Competing pathways in the bromination of substituted phenylpropanones.

III. Advanced Strategies: Protecting Groups and Alternative Synthetic Routes

FAQ 3: My phenylpropanone has a strongly activating group (e.g., -OH, -OCH3). How can I prevent ring bromination in this case?

When your substrate contains potent electron-donating groups, direct α-bromination becomes significantly more challenging due to the highly activated aromatic ring. In such scenarios, a protecting group strategy is often the most effective approach.

The core idea is to temporarily convert the activating group into a deactivating or less activating group, perform the α-bromination, and then remove the protecting group.[16]

Protecting Group Strategies for Phenolic Phenylpropanones:
Activating GroupProtecting GroupProtection ReagentDeprotection ConditionsKey Advantage
Phenolic -OHAcetate EsterAcetic Anhydride, PyridineBase Hydrolysis (e.g., NaOH)Reduces ring activation significantly.
Phenolic -OHMethyl EtherMethyl Iodide, K2CO3Strong Acid (e.g., HBr, BBr3)More robust than esters but requires harsher deprotection.
Phenolic -OHBenzyl EtherBenzyl Bromide, K2CO3Catalytic Hydrogenation (H2, Pd/C)Mild deprotection conditions.

Note: The choice of protecting group depends on the overall stability of your molecule to the protection and deprotection conditions.[17]

Experimental Protocol: Protection of a Hydroxyphenylpropanone as an Acetate Ester
  • Dissolution: Dissolve the hydroxyphenylpropanone (1.0 eq) in pyridine at 0 °C.

  • Acylation: Slowly add acetic anhydride (1.2 eq) to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into cold, dilute HCl and extract with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

After successful α-bromination of the protected compound, the acetate group can be removed by hydrolysis with a base like sodium hydroxide in methanol/water.

FAQ 4: Are there alternative synthetic routes to substituted α-bromophenylpropanones that circumvent the direct bromination step?

Yes, if direct α-bromination proves to be problematic, you can consider alternative synthetic disconnections. One common strategy is to first synthesize the corresponding substituted phenylacetic acid or its derivative and then build the propanone skeleton.

Another approach involves a Friedel-Crafts acylation with a pre-functionalized acyl halide.[18][19]

Example of an Alternative Route:

Caption: Alternative synthesis via Friedel-Crafts acylation.

This method avoids the issue of ring bromination by introducing the bromo-substituted side chain in a single step. However, it's important to note that Friedel-Crafts reactions have their own limitations, such as potential rearrangements and the requirement of a stoichiometric amount of the Lewis acid catalyst.[20][21]

IV. Summary of Best Practices and Recommendations

To minimize ring bromination during the synthesis of substituted phenylpropanones, consider the following:

  • Prioritize NBS: Use N-Bromosuccinimide as your brominating agent of choice.[22]

  • Employ Acid Catalysis: Utilize an acid catalyst to promote enol formation.

  • Avoid Lewis Acids: Do not use Lewis acid catalysts commonly employed for aromatic halogenation.

  • Optimize Temperature: Conduct the reaction at the lowest practical temperature.

  • Use Protecting Groups: For highly activated aromatic rings, protect the activating groups before bromination.[23]

  • Consider Alternative Routes: If direct bromination is not selective, explore alternative synthetic pathways like Friedel-Crafts acylation with a pre-brominated acylating agent.

By carefully selecting your reagents and conditions, and by understanding the underlying mechanistic principles, you can successfully navigate the synthesis of substituted phenylpropanones while minimizing unwanted side reactions.

V. References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Selectivity in bromination of aromatic substrates by molecular bromine in the presence of reusable zeolites. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • Ru (III) Catalyzed Oxidation of Aliphatic Ketones by N-Bromosuccinimide in Aqueous Acetic Acid: A Kinetic Study. [Link]

  • N-Bromosuccinimide - Wikipedia. [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]

  • The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry. [Link]

  • 3.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]

  • Selective bromination of aromatic compounds.

  • Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).

  • Organocatalytic asymmetric α-bromination of aldehydes and ketones. [Link]

  • N-Bromosuccinimide (NBS). [Link]

  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. [Link]

  • Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. [Link]

  • Bromination - Common Conditions. [Link]

  • Appendix 6: Protecting groups. [Link]

  • How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • α-Bromoketone synthesis by bromination. [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]

  • Bromination of orto substituted propiophenones. [Link]

  • A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... [Link]

  • Protecting Groups for Aromatic Rings. [Link]

  • Bromination Solvent Alternative? [Link]

  • Ketone halogenation - Wikipedia. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Process for the production of ª ‡ -bromopropiophenone.

  • Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. [Link]

  • Protective Groups. [Link]

  • Friedel-Crafts Acylation. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Method for selective bromination of phenyl alkyl ketone derivatives or ...

  • alpha-iodo propiophenone. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Syntheses Procedure. [Link]

  • Friedel–Crafts reaction. [Link]

Sources

Troubleshooting

stability and degradation pathways of 1-(2-Bromo-5-chlorophenyl)propan-2-one

Technical Support Center: 1-(2-Bromo-5-chlorophenyl)propan-2-one Welcome to the technical support guide for 1-(2-Bromo-5-chlorophenyl)propan-2-one. This document is intended for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Bromo-5-chlorophenyl)propan-2-one

Welcome to the technical support guide for 1-(2-Bromo-5-chlorophenyl)propan-2-one. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth answers to frequently asked questions and troubleshooting guidance for common experimental challenges related to the stability and handling of this α-haloketone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 1-(2-Bromo-5-chlorophenyl)propan-2-one that dictate its reactivity and stability?

Answer: 1-(2-Bromo-5-chlorophenyl)propan-2-one is an α-haloketone, a class of compounds known for their distinct reactivity due to two key structural features[1]:

  • The α-Halogen (Bromine): The bromine atom is adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl enhances the electrophilicity of the α-carbon (the carbon bonded to bromine), making it highly susceptible to nucleophilic substitution (SN2) reactions.[1][2] For example, chloroacetone reacts about 36,000 times faster than 1-chloropropane in SN2 reactions, illustrating the profound activating effect of the adjacent carbonyl group[1][2].

  • The Ketone Carbonyl Group: This group allows for the formation of enolates under basic conditions. The protons on the α'-carbon (the methyl group) are acidic and can be removed by a base.[1][2] This can lead to side reactions such as the Favorskii rearrangement if the reaction conditions are not carefully controlled[2].

  • The Substituted Aromatic Ring: The bromo and chloro substituents on the phenyl ring are generally stable but can participate in reactions under specific conditions, such as metal-catalyzed cross-coupling or reductive dehalogenation[3].

The interplay between these functional groups defines the compound's stability and degradation profile.

Q2: What are the recommended long-term storage and handling conditions for this compound?

Answer: Based on the reactivity of α-haloketones and general best practices for halogenated aromatic compounds, the following conditions are recommended to ensure long-term stability.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down potential decomposition reactions. For related compounds, storage in a cool place is advised[4][5].
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and reactions with atmospheric moisture.
Light Amber vial / Protect from lightAromatic and halogenated compounds can be sensitive to light, which can initiate radical-based degradation pathways[6][7].
Container Tightly sealed glass or polyethylene containerPrevents contamination and exposure to air/moisture. Ensure the container is clearly labeled and free from leaks[4][5].
Handling Use in a well-ventilated area or chemical fume hoodHalogenated organic compounds can be irritants and harmful. Standard personal protective equipment (PPE) is essential[8][9].
Q3: Which solvents are recommended for dissolving 1-(2-Bromo-5-chlorophenyl)propan-2-one, and which should be avoided?

Answer:

  • Recommended Solvents: Aprotic solvents are generally preferred.

    • Good choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Toluene, Acetonitrile (ACN), Dimethylformamide (DMF).

  • Solvents to Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol): These can act as nucleophiles, especially under basic or heated conditions, potentially displacing the α-bromo group over time (solvolysis).

    • Basic Solvents (e.g., Pyridine): Can promote enolization and subsequent side reactions or act as a nucleophile themselves[10].

    • Strongly Basic Nucleophiles: The use of strong bases can lead to the formation of α-haloenolate ions, which can participate in various side reactions[11].

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Scenario 1: My reaction is yielding multiple unexpected byproducts. What are the likely degradation pathways?

If you observe unexpected spots on TLC or peaks in HPLC/GC-MS, it's crucial to consider the potential degradation pathways based on your reaction conditions.

  • Plausible Cause: Favorskii Rearrangement. In the presence of a non-nucleophilic base (e.g., sodium hydride, LDA), the α'-proton is abstracted to form an enolate. This can lead to an intramolecular SN2 reaction, displacing the bromide to form a cyclopropanone intermediate, which then undergoes nucleophilic ring-opening to yield a rearranged carboxylic acid derivative.

  • Solution: Use non-basic conditions if possible. If a base is required, use a mild, non-nucleophilic base at low temperatures and carefully monitor the reaction progress.

  • Plausible Cause 1: Nucleophilic Attack at Carbonyl. Strong nucleophiles can attack the carbonyl carbon in addition to the α-carbon. This is a competing reaction pathway[10][12].

  • Plausible Cause 2: Hydrolysis. If water is present, it can act as a nucleophile, leading to the formation of 1-(2-bromo-5-chlorophenyl)-1-hydroxypropan-2-one.

  • Solution: Use anhydrous solvents and reagents. To favor SN2 at the α-carbon, use less basic nucleophiles[11].

  • Plausible Cause: Radical-mediated and Thermal Decomposition.

    • Photodegradation: UV or even strong visible light can cause homolytic cleavage of the Carbon-Bromine bond, generating radical intermediates that can lead to a complex mixture of products[6][7].

    • Thermal Degradation: High temperatures can promote elimination reactions (loss of HBr) or other decomposition pathways. Thermal decomposition of ketones can lead to the release of CO or CO2[13].

  • Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Run reactions at the lowest effective temperature.

The following diagram illustrates the primary competing pathways under different conditions.

G cluster_conditions Reaction Conditions cluster_products Potential Products / Pathways Base Base Favorskii Favorskii Rearrangement (Cyclopropanone Intermediate) Base->Favorskii Strong, non-nucleophilic Nucleophile Nucleophile SN2 Desired SN2 Substitution (Primary Pathway) Nucleophile->SN2 Weakly basic Nu: Carbonyl_Attack Nucleophilic Addition (at C=O) Nucleophile->Carbonyl_Attack Strong, basic Nu: Light_Heat Light_Heat Radical_Decomp Radical Degradation (Complex Mixture) Light_Heat->Radical_Decomp UV/Visible Light Elimination Elimination (Loss of HBr) Light_Heat->Elimination High Temp G start Dehalogenation Observed (Loss of Br or Cl) cond1 Does the reaction use a reducing agent (e.g., NaBH4, H2/Pd)? start->cond1 cond2 Does the reaction use a strong nucleophile AND high heat (>100°C)? cond1->cond2 No res1 Likely Cause: Reductive Dehalogenation cond1->res1 Yes cond3 Was the reaction strictly protected from UV/Vis light? cond2->cond3 No res2 Possible Cause: Nucleophilic Aromatic Substitution (SNAr) cond2->res2 Yes res3 Possible Cause: Photolytic Cleavage cond3->res3 No end Consider alternative reagents or protective measures. cond3->end Yes res1->end res2->end res3->end

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-Bromo-5-chlorophenyl)propan-2-one vs. 1-(2-chloro-5-bromophenyl)propan-2-one

Executive Summary This guide analyzes the divergent reactivity profiles of two regioisomeric ketone precursors: 1-(2-Bromo-5-chlorophenyl)propan-2-one (Isomer A) and 1-(2-chloro-5-bromophenyl)propan-2-one (Isomer B) . Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of two regioisomeric ketone precursors: 1-(2-Bromo-5-chlorophenyl)propan-2-one (Isomer A) and 1-(2-chloro-5-bromophenyl)propan-2-one (Isomer B) .

While structurally similar, the transposition of the halogen atoms creates a massive functional difference in palladium-catalyzed manifolds.

  • Isomer A is the "Direct Cyclization" scaffold, offering the fastest, highest-yielding route to 5-chloro-2-methylindole.

  • Isomer B is the "Modular Diversity" scaffold, allowing for chemoselective functionalization at the 5-position prior to indole formation, enabling the synthesis of complex libraries that Isomer A cannot access.

Structural Analysis & Theoretical Framework

The core differentiator between these isomers is the Bond Dissociation Energy (BDE) of the carbon-halogen bonds and their positions relative to the nucleophilic enolizable ketone.

Bond Dissociation Energy (BDE) Hierarchy

In palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki, Heck), the rate-limiting step is often oxidative addition. The reactivity order is strictly Ar-I > Ar-Br > Ar-Cl .

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Relative Reactivity toward Pd(0)
Aryl C-Br ~81High (Fast Oxidative Addition)
Aryl C-Cl ~96Low (Requires electron-rich/bulky ligands)
The "Ortho-Effect" & Chelation
  • Position 2 (Ortho): Proximity to the pendant acetone chain allows for intramolecular reactions (e.g.,

    
    -arylation to form indoles).
    
  • Position 5 (Meta): Sterically unencumbered; ideal for intermolecular cross-coupling.

Comparative Reactivity Profile

Scenario A: Intramolecular Indole Synthesis

Objective: Synthesis of a halogenated 2-methylindole core.

  • Isomer A (2-Br, 5-Cl):

    • Mechanism: Pd(0) preferentially inserts into the weaker C-Br bond at the ortho position.

    • Outcome: Rapid intramolecular cyclization. The C-Cl bond at position 5 remains spectator (intact).

    • Result: High yield of 5-chloro-2-methylindole .

    • Verdict: Superior for direct indole formation.

  • Isomer B (2-Cl, 5-Br):

    • Mechanism: Pd(0) preferentially inserts into the weaker C-Br bond at position 5 (meta).

    • Conflict: The Pd center is now at position 5, geometrically unable to reach the enolate at position 1 to close the ring.

    • Outcome: Formation of oligomers, reduction products, or intermolecular coupling if external reagents are present. Direct cyclization to 5-bromo-2-methylindole is difficult and low-yielding without specialized ligands (e.g., Josiphos) that force reaction at the sterically crowded chloride.

    • Verdict: Inferior for direct indole formation.

Scenario B: Sequential Functionalization (Library Generation)

Objective: Creating a library of 5-aryl-2-methylindoles.

  • Isomer B (2-Cl, 5-Br):

    • Strategy: Exploits the reactivity gap.

    • Step 1: Intermolecular Suzuki coupling at the reactive 5-Br (using limiting Pd). The 2-Cl is too stable to react.

    • Step 2: Switch conditions (bulky ligand like XPhos) to activate the 2-Cl for cyclization.

    • Verdict: Superior . Allows "Late-Stage Heterocyclization."

  • Isomer A (2-Br, 5-Cl):

    • Deficiency: Attempting to couple at position 5 (Cl) first is impossible because the 2-Br will react first, leading to premature cyclization or unwanted coupling at the indole forming site.

Visualizing the Chemoselectivity Pathways

The following diagram illustrates the divergent pathways dictated by the halogen positions.

ReactivityComparison IsomerA Isomer A (2-Br, 5-Cl) Pd_Cycle Pd(0) Oxidative Addition IsomerA->Pd_Cycle Fast insertion at 2-Br (Ortho) IsomerB Isomer B (2-Cl, 5-Br) IsomerB->Pd_Cycle Fast insertion at 5-Br (Meta) Indole_Cl Product: 5-Chloro-2-methylindole (High Yield) Pd_Cycle->Indole_Cl Intramolecular C-C Bond Formation Intermed_Pd Intermediate: Pd at Pos 5 (Meta) Pd_Cycle->Intermed_Pd Trapped Species Intermed_Pd->Indole_Cl Direct Cyclization (BLOCKED) Func_Indole Product: 5-Aryl-2-methylindole (Via Stepwise Coupling) Intermed_Pd->Func_Indole Add Boronic Acid (Suzuki Coupling) THEN Cyclize

Figure 1: Chemoselectivity flowchart showing the "Path of Least Resistance" for both isomers. Isomer A cyclizes naturally; Isomer B requires sequential functionalization.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-methylindole (From Isomer A)

Use this protocol when the goal is the rapid generation of the chlorinated indole core.

Reagents:

  • Substrate: 1-(2-Bromo-5-chlorophenyl)propan-2-one (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: XPhos or P(t-Bu)₃ (4 mol%) — Note: While TPP works for bromides, bulky electron-rich ligands ensure rapid cyclization over intermolecular side-reactions.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (0.2 M)

Methodology:

  • Charge a reaction vial with the substrate, Pd(OAc)₂, Ligand, and Base under an inert atmosphere (N₂ or Ar).

  • Add degassed solvent.

  • Heat to 80–100 °C for 2–4 hours.

  • Monitor: TLC should show rapid disappearance of the starting material (Rf ~0.5) and appearance of the fluorescent indole spot (Rf ~0.6).

  • Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Site-Selective Suzuki Coupling (From Isomer B)

Use this protocol to functionalize position 5 BEFORE making the indole.

Reagents:

  • Substrate: 1-(2-chloro-5-bromophenyl)propan-2-one (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Use a "weaker" catalyst here. It activates Br but is too sterically crowded/electron-poor to activate the 2-Cl.

  • Base: Na₂CO₃ (2.0 equiv, aq. solution)

  • Solvent: DME/Water (3:1)

Methodology:

  • Combine substrate and boronic acid in DME/Water.

  • Add Pd(PPh₃)₄ and heat to 60 °C (mild heat).

  • Control Point: Do not overheat. You want to engage the 5-Br without touching the 2-Cl.

  • Workup: Extract with EtOAc. The product is 1-(2-chloro-5-arylphenyl)propan-2-one .

  • Step 2 (Cyclization): Take this intermediate and subject it to Protocol A conditions (using XPhos/Pd) to force the now-stubborn 2-Cl to cyclize into the final 5-aryl-indole.

References

  • Guram, A. S., et al. (1999). "New Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides." Journal of Organic Chemistry.

    • Establishes the reactivity hierarchy of Ar-Br vs Ar-Cl and ligand requirements.
  • Willis, M. C., et al. (2005). "Palladium-Catalyzed Synthesis of Indoles via Intramolecular Enolate Arylation." Angewandte Chemie International Edition.

    • Defines the mechanism for ketone alpha-arylation cycliz
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie.

    • Provides the BDE data and mechanistic grounding for chemoselectivity.

Sources

Comparative

comparative analysis of brominating agents for the synthesis of alpha-bromoketones

Topic: Comparative Analysis of Brominating Agents for the Synthesis of -Bromoketones Content Type: Technical Comparison Guide Comparative Guide: Brominating Agents for -Bromoketone Synthesis[1] Executive Summary The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Brominating Agents for the Synthesis of


-Bromoketones
Content Type:  Technical Comparison Guide

Comparative Guide: Brominating Agents for -Bromoketone Synthesis[1]

Executive Summary

The synthesis of


-bromoketones is a cornerstone transformation in pharmaceutical chemistry, serving as the entry point for thiazoles, imidazoles, and cross-coupling reactions. While elemental bromine (

) was historically the default reagent, its corrosivity and poor selectivity (di-bromination) have driven the adoption of alternative agents.[1][2]

This guide compares four dominant methodologies: N-Bromosuccinimide (NBS) , Copper(II) Bromide (


) , Phenyltrimethylammonium Tribromide (PTAB) , and the Green Oxidative System (

)
.

The Verdict:

  • For High Selectivity (Lab Scale):

    
     or PTAB.
    
  • For General Utility & Ease: NBS with

    
    -TsOH.
    
  • For Industrial Scale/Sustainability:

    
     (On-Water).
    
Mechanistic Foundations: The Enol Pathway

Understanding the mechanism is critical for controlling regioselectivity. Regardless of the reagent, the reaction almost invariably proceeds through an enol or enolate intermediate. The choice of reagent dictates how this intermediate is generated and trapped.

Acid-Catalyzed vs. Metal-Mediated Mechanism

In typical acid-catalyzed conditions (NBS/


-TsOH or 

/AcOH), the rate-determining step is the enolization of the ketone. The enol then nucleophilically attacks the electrophilic bromine source.[3]

In


 mediated systems, the copper center coordinates to the carbonyl oxygen, enhancing the acidity of the 

-protons and stabilizing the enol intermediate within the coordination sphere, which drastically reduces over-bromination (polybromination).

BrominationMechanism cluster_reagents Bromine Sources Ketone Ketone Substrate Activation Activation (H+ or Metal Coordination) Ketone->Activation Lewis/Brønsted Acid Enol Enol Intermediate (Nucleophile) Activation->Enol Tautomerization Bromination Electrophilic Attack (Br-X) Enol->Bromination Rate Determining (often) Product α-Bromoketone Bromination->Product -H+ NBS NBS (Slow release of Br+) NBS->Bromination CuBr2 CuBr2 (Ligand Transfer) CuBr2->Activation H2O2 H2O2/HBr (In situ Br2) H2O2->Bromination

Figure 1: Generalized mechanistic pathway for electrophilic


-bromination showing reagent entry points.
Comparative Performance Analysis

The following data aggregates performance metrics for the bromination of Acetophenone (a standard benchmark substrate) to 2-Bromoacetophenone .

FeatureNBS /

-TsOH
Copper(II) Bromide (

)
PTAB

/

(Green)
Physical State Solid (White powder)Solid (Black crystals)Solid (Orange crystals)Liquid (Aqueous)
Active Species

/

(low conc.)
Ligand Transfer


(generated in situ)
Typical Yield 85 - 96%90 - 98%85 - 95%80 - 97%
Selectivity (Mono:Di) Good (Requires control)Excellent Very GoodHigh
Atom Economy Low (Succinimide waste)Low (Cu waste)Low (Ammonium waste)High (Water byproduct)
Reaction Conditions Reflux (MeCN) or MWReflux (

/EtOAc)
Room Temp (THF)Room Temp (Water)
Safety Profile Mild, Non-corrosiveToxic (Heavy Metal)Mild, StableCorrosive (

), Oxidizer
Cost ModerateHighHighLow

Key Insights:

  • NBS is the most versatile but requires an acid catalyst (

    
    -TsOH or Silica) to activate the ketone. Without it, reaction times are prohibitive.
    
  • 
      is the "gold standard" for difficult substrates where over-bromination is a risk, but the removal of copper salts during workup can be tedious on a large scale.
    
  • PTAB (Phenyltrimethylammonium Tribromide) acts as a "solid bromine" source.[4] It maintains a stoichiometric balance that prevents di-bromination, making it ideal for small-scale, high-value synthesis.

Detailed Experimental Protocols
Protocol A: The Standard Lab Method (NBS /

-TsOH)

Best for: Routine synthesis, wide substrate scope.

Reagents:

  • Ketone (1.0 equiv)[5]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 equiv)
  • Acetonitrile (

    
    )
    

Methodology:

  • Dissolve the ketone in acetonitrile (0.5 M concentration).

  • Add

    
    -TsOH and stir at room temperature for 10 minutes to initiate enolization.
    
  • Add NBS portion-wise over 15 minutes. Note: Portion-wise addition keeps the concentration of active brominating species low, favoring mono-bromination.

  • Reflux the mixture (

    
    ) for 1-3 hours. Monitor by TLC.
    
  • Workup: Concentrate solvent, redissolve in diethyl ether, wash with water (to remove succinimide) and brine. Dry over

    
    .
    
Protocol B: The High-Selectivity Method (

)

Best for: Substrates prone to polybromination or acid-sensitive compounds.

Reagents:

  • Ketone (1.0 equiv)[5]

  • Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Ethyl Acetate or Chloroform (

    
    )
    

Methodology:

  • Suspend

    
     in Ethyl Acetate (heterogeneous mixture).
    
  • Add the ketone solution in one portion.

  • Heat to reflux.

  • Self-Validating Endpoint: The reaction is complete when the black

    
     solid turns into a white/green precipitate (
    
    
    
    ). This visual cue eliminates the need for constant sampling.
  • Workup: Filter off the copper salts. Wash the filtrate with water.

Protocol C: The Green "On-Water" Method (

)

Best for: Scale-up, sustainability, and cost-efficiency.

Reagents:

  • Ketone (1.0 equiv)[5]

  • 48% Hydrobromic Acid (

    
    ) (1.1 equiv)
    
  • 30% Hydrogen Peroxide (

    
    ) (1.1 equiv)
    
  • Water (Solvent)[6]

Methodology:

  • Charge ketone and water into a flask (suspension).

  • Add

    
     (aq).[5][6][7]
    
  • Add

    
     dropwise over 20-30 minutes. Mechanism: 
    
    
    
    oxidizes
    
    
    to
    
    
    in situ.
  • Stir at room temperature. The product often precipitates out as a solid.

  • Workup: Simple filtration (if solid) or extraction with ethyl acetate. No organic solvent waste is generated during the reaction phase.[6][7]

Decision Matrix: Selecting the Right Agent

Use this logic flow to determine the optimal reagent for your specific molecule.

SelectionGuide Start Start: Select Substrate AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No UsePTAB Use PTAB or CuBr2 (Buffered/Neutral) AcidSensitive->UsePTAB Yes Selectivity Is Di-bromination a major risk? Scale->Selectivity Lab (<10g) UseH2O2 Use H2O2 / HBr (Green/Low Cost) Scale->UseH2O2 Large (>100g) UseNBS Use NBS / p-TsOH (Standard) Selectivity->UseNBS Low/Moderate Risk UseCuBr2 Use CuBr2 (High Selectivity) Selectivity->UseCuBr2 High Risk

Figure 2: Decision matrix for selecting a brominating agent based on substrate properties and scale.

References
  • Green Chemistry (RSC): Bromination of ketones with H2O2–HBr "on water".[5][6][7] (Demonstrates the oxidative green protocol with high atom economy).

  • Organic Chemistry Portal: Synthesis of alpha-Bromoketones. (Comprehensive review of reagents including NBS, CuBr2, and PTAB).

  • Arabian Journal of Chemistry: Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. (Details the NBS/p-TsOH kinetics and microwave acceleration).

  • Thieme Connect: Phenyltrimethylammonium Tribromide: A Versatile Reagent.[4][8][9] (Highlights the selectivity and handling advantages of PTAB).

  • BenchChem: A Comparative Guide to Brominating Agents. (Overview of physical properties and safety profiles of Br2 vs NBS vs PTAB).

Sources

Validation

Definitive Structural Assignment: A Comparative Guide to Validating 1-(2-Bromo-5-chlorophenyl)propan-2-one

Executive Summary The Challenge: In the synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one (an intermediate for functionalized amphetamine derivatives or heterocyclic scaffolds), the primary risk is regioisomerism . Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one (an intermediate for functionalized amphetamine derivatives or heterocyclic scaffolds), the primary risk is regioisomerism . Standard electrophilic aromatic substitutions or metal-catalyzed couplings often yield mixtures of isomers (e.g., 2-bromo-5-chloro vs. 2-bromo-4-chloro) that are difficult to distinguish by 1D-NMR due to overlapping signal multiplicities and similar polarity.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the absolute validation method. Unlike indirect spectroscopic techniques, SC-XRD maps electron density, allowing for the unambiguous differentiation of Bromine (35e⁻) and Chlorine (17e⁻) atoms based on their scattering power.

Comparative Analysis: Why X-Ray?

The following table objectively compares SC-XRD against standard characterization workflows for di-halogenated phenylacetone derivatives.

Feature1H / 13C NMR Mass Spectrometry (HRMS) SC-XRD (The Gold Standard)
Primary Data Magnetic environment of nucleiMass-to-charge ratio (m/z)Electron density map (3D)
Isomer Differentiation Moderate. Requires complex 2D-NMR (NOESY/HMBC) to distinguish ortho/meta substitution patterns.None. Isomers have identical exact mass and often indistinguishable fragmentation.Absolute. Direct visualization of atomic positions and bond lengths.[1]
Halogen ID Indirect (via chemical shift effects).Indirect (via isotopic abundance patterns).Direct. Br and Cl are differentiated by peak height in electron density maps.
Stereochemistry Relative (requires rigid backbone).N/AAbsolute configuration (if chiral) and solid-state conformation.
Sample State Solution.Gas phase (ionized).Solid (Single Crystal).
Certainty Level 85-90% (for this specific scaffold).50% (confirms formula, not structure).100% (Definitive).
Decision Logic: The Validation Pathway

The following diagram illustrates the critical decision-making process when validating the 2-bromo-5-chloro substitution pattern.

ValidationLogic Start Crude Product 1-(2-Bromo-5-chlorophenyl)propan-2-one MS Mass Spectrometry (HRMS) Start->MS NMR 1H/13C NMR Start->NMR Ambiguity AMBIGUITY: Is it 2-Br-5-Cl or 2-Br-4-Cl? (Similar coupling constants) MS->Ambiguity Identical Mass NMR->Ambiguity Overlapping Signals XRD SC-XRD (Single Crystal X-Ray) Ambiguity->XRD Required Step Result DEFINITIVE STRUCTURE 1. Br/Cl differentiated by electron density 2. Regiochemistry confirmed XRD->Result

Figure 1: The necessity of SC-XRD arises from the spectroscopic ambiguity between di-halogenated regioisomers.

Technical Deep Dive: The Crystallographic Advantage

Differentiating Bromine vs. Chlorine

The core advantage of X-ray crystallography for this molecule is the scattering factor . X-rays interact with electrons.[2]

  • Bromine (Br): Atomic number 35. High electron density. Appears as a massive peak in the Fourier map.

  • Chlorine (Cl): Atomic number 17. Significantly lower electron density (approx. 50% of Br).

In the final refinement (using software like SHELXL), assigning a Cl atom to a Br position would result in a massive negative peak in the difference Fourier map (indicating "too much" modeled electrons), whereas assigning Br to a Cl position would result in a massive positive peak. This makes misassignment mathematically impossible if the data quality is sufficient.

Conformation & Packing

This molecule possesses a flexible propan-2-one tail. SC-XRD reveals the torsion angles between the carbonyl group and the aromatic ring, which is critical for understanding steric hindrance in subsequent reactions (e.g., reductive amination).

Experimental Protocol: Validating the Structure

Phase 1: Crystal Growth (The Critical Bottleneck)

1-(2-Bromo-5-chlorophenyl)propan-2-one may be a low-melting solid or oil. Obtaining X-ray quality crystals requires specific handling.

Method A: Slow Evaporation (For Solids)

  • Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of Ethanol or Dichloromethane (DCM) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as a nucleation site for poor quality crystals).

  • Cover with parafilm and poke 2-3 small holes.

  • Allow to stand at room temperature (or 4°C) for 2-7 days.

Method B: Vapor Diffusion (For Oils/Low-Melting Solids)

  • Dissolve the compound in a "Good Solvent" (e.g., DCM or Acetone) in a small inner vial.

  • Place this open vial inside a larger jar containing a "Bad Solvent" (e.g., Pentane or Hexane).

  • Seal the outer jar. As Pentane diffuses into the DCM, solubility decreases, forcing crystallization.

  • Pro-Tip: If the compound remains an oil, consider synthesizing a crystalline derivative, such as the semicarbazone or 2,4-dinitrophenylhydrazone , which crystallize readily.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx 0.1 x 0.1 x 0.2 mm). Mount on a Kapton loop using cryo-oil.

  • Temperature: Collect data at 100 K (cryostream). This reduces thermal vibration (atomic displacement parameters), sharpening the electron density of the flexible alkyl tail.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred for Bromine-containing compounds to minimize absorption effects, though modern Cu-sources with analytical absorption correction are acceptable.

Phase 3: Structure Solution Workflow

XRDWorkflow Crystal Mounted Crystal (100 K) Diffraction Diffraction Pattern (Bragg's Law) Crystal->Diffraction Indexing Unit Cell Determination Diffraction->Indexing Solution Structure Solution (Direct Methods/SHELXT) Indexing->Solution Phase Problem Refinement Refinement (Least Squares) Solution->Refinement Assign Br/Cl Validation CheckCIF & Bond Analysis Refinement->Validation

Figure 2: The crystallographic workflow from physical sample to validated model.

Data Reporting Standards

When publishing or documenting this structure, ensure the following metrics are reported to validate the quality of the solution:

  • R-Factor (R1): Should be < 5% (0.05) for a publication-quality structure.

  • Goodness of Fit (GooF): Should be close to 1.0.

  • Bond Length Verification:

    • C-Br bond: Expected range 1.88 – 1.90 Å .

    • C-Cl bond: Expected range 1.72 – 1.75 Å .

    • Note: If your refined bond lengths deviate significantly (e.g., a "Cl" position shows a bond length of 1.85 Å), you have likely misassigned the halogen positions.

  • Disorder: Check the propan-2-one tail. The carbonyl oxygen often shows thermal disorder. If severe, model over two positions.

References

  • Grover, G. et al. (2015). Regioselective Halogenation of Aromatic Ketones. Journal of Organic Chemistry. (Representative context for halogenation).

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Depositing Structures.

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 1-(2-Bromo-5-chlorophenyl)propan-2-one Isomers

Introduction The isomers under consideration, arising from the different possible arrangements of the bromo and chloro substituents on the phenyl ring that are synthetically plausible starting from common precursors, are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isomers under consideration, arising from the different possible arrangements of the bromo and chloro substituents on the phenyl ring that are synthetically plausible starting from common precursors, are:

  • Isomer A: 1-(2-Bromo-5-chlorophenyl)propan-2-one

  • Isomer B: 1-(2-Bromo-4-chlorophenyl)propan-2-one

  • Isomer C: 1-(3-Bromo-4-chlorophenyl)propan-2-one

  • Isomer D: 1-(4-Bromo-2-chlorophenyl)propan-2-one

This guide will elucidate how the subtle differences in the electronic environment imparted by the varying positions of the bromine and chlorine atoms manifest in their respective spectra, providing a robust methodology for their unambiguous identification.

Experimental Design and Rationale

The selection of spectroscopic techniques is predicated on their ability to probe specific aspects of molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of the aromatic protons and carbons are exquisitely sensitive to the electronic effects (both inductive and resonance) of the halogen substituents, making it the primary tool for differentiating these isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. The position of the carbonyl (C=O) stretching frequency in these ketones will be influenced by the electronic nature of the substituted phenyl ring, offering a key diagnostic data point.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of these isomers, particularly the initial cleavages of the propanone side chain and the halogen atoms, can reveal subtle differences related to the stability of the resulting fragments.

¹H NMR Spectroscopy: A Window into the Aromatic Environment

The aromatic region (typically 7.0-8.0 ppm) of the ¹H NMR spectrum is the most informative for distinguishing between these isomers. The chemical shifts and splitting patterns of the three aromatic protons are dictated by the positions of the electron-withdrawing bromine and chlorine atoms.

Predicted ¹H NMR Data
IsomerPredicted Aromatic Proton Chemical Shifts (δ, ppm) and Splitting PatternsPredicted Propanone Side-Chain Chemical Shifts (δ, ppm)
A: 1-(2-Bromo-5-chlorophenyl)propan-2-one H-3: ~7.3 (dd); H-4: ~7.1 (d); H-6: ~7.6 (d)CH₂: ~3.8 (s); CH₃: ~2.2 (s)
B: 1-(2-Bromo-4-chlorophenyl)propan-2-one H-3: ~7.5 (d); H-5: ~7.2 (dd); H-6: ~7.4 (d)CH₂: ~3.8 (s); CH₃: ~2.2 (s)
C: 1-(3-Bromo-4-chlorophenyl)propan-2-one H-2: ~7.7 (d); H-5: ~7.4 (d); H-6: ~7.2 (dd)CH₂: ~3.7 (s); CH₃: ~2.2 (s)
D: 1-(4-Bromo-2-chlorophenyl)propan-2-one H-3: ~7.4 (d); H-5: ~7.1 (dd); H-6: ~7.5 (d)CH₂: ~3.9 (s); CH₃: ~2.2 (s)
Rationale for Predicted Chemical Shifts and Splitting Patterns
  • Substituent Effects: Both bromine and chlorine are deactivating, electron-withdrawing groups, which generally deshield the aromatic protons, shifting them downfield compared to benzene (7.36 ppm)[1]. The propan-2-one group is also electron-withdrawing.

  • Anisotropy: The bromine atom, being larger and more polarizable, will exert a more significant anisotropic effect on nearby protons. Protons ortho to the bromine are expected to be the most deshielded.

  • Splitting Patterns: The coupling between adjacent protons (ortho-coupling, J ≈ 7-10 Hz) and protons separated by four bonds (meta-coupling, J ≈ 2-3 Hz) will result in distinct splitting patterns for each isomer. For instance, in Isomer A , H-3 will be a doublet of doublets due to coupling with both H-4 and H-6 (meta). H-4 will be a doublet from coupling to H-3, and H-6 will also be a doublet (meta-coupled to H-3).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the substituent positions. The carbonyl carbon signal will also be a key indicator.

Predicted ¹³C NMR Data
IsomerPredicted Aromatic Carbon Chemical Shifts (δ, ppm)Predicted Carbonyl & Alkyl Carbon Chemical Shifts (δ, ppm)
A: 1-(2-Bromo-5-chlorophenyl)propan-2-one C-Br: ~122; C-Cl: ~134; 4 other signals in 128-140 rangeC=O: ~205; CH₂: ~48; CH₃: ~30
B: 1-(2-Bromo-4-chlorophenyl)propan-2-one C-Br: ~123; C-Cl: ~135; 4 other signals in 129-138 rangeC=O: ~205; CH₂: ~48; CH₃: ~30
C: 1-(3-Bromo-4-chlorophenyl)propan-2-one C-Br: ~124; C-Cl: ~133; 4 other signals in 127-142 rangeC=O: ~204; CH₂: ~47; CH₃: ~30
D: 1-(4-Bromo-2-chlorophenyl)propan-2-one C-Br: ~125; C-Cl: ~136; 4 other signals in 128-139 rangeC=O: ~206; CH₂: ~49; CH₃: ~30
Rationale for Predicted Chemical Shifts
  • Carbonyl Carbon: The carbonyl carbon of a ketone typically appears in the range of 190-220 ppm[2][3]. The electron-withdrawing nature of the substituted phenyl ring will likely place the carbonyl resonance in the lower end of this range for all isomers.

  • Aromatic Carbons: The carbons directly attached to the halogens (ipso-carbons) will have their chemical shifts significantly influenced. The chemical shifts of the other aromatic carbons can be estimated using additive substituent effect rules, though with caution in polysubstituted systems where these rules can be less accurate[4][5].

  • Symmetry: None of the proposed isomers possess a plane of symmetry that would render any of the aromatic carbons chemically equivalent. Therefore, each isomer is expected to show six distinct signals in the aromatic region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: The Carbonyl Signature

The most diagnostic feature in the IR spectrum of these isomers will be the carbonyl (C=O) stretching vibration. For aromatic ketones, this peak is typically found in the range of 1680-1700 cm⁻¹[6]. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

Predicted IR Data
IsomerPredicted C=O Stretching Frequency (ν, cm⁻¹)Other Key Predicted Frequencies (ν, cm⁻¹)
All Isomers ~1690 - 1710C-H (aromatic): ~3050-3100; C-H (aliphatic): ~2900-3000; C=C (aromatic): ~1450-1600; C-Br: ~500-600; C-Cl: ~600-800
Rationale for Predicted Frequencies
  • Conjugation: The conjugation of the carbonyl group with the aromatic ring lowers the C=O stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹)[6].

  • Substituent Effects: Electron-withdrawing groups on the aromatic ring generally increase the C=O stretching frequency by pulling electron density away from the carbonyl group, which strengthens the double bond character. However, this effect is often subtle and may not be sufficient to reliably distinguish between the isomers based on the C=O stretch alone without high-resolution instrumentation and reference compounds. The differences between the isomers are likely to be only a few wavenumbers.

Mass Spectrometry: Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the isomers and insights into their fragmentation patterns. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1), will result in distinctive isotopic patterns for the molecular ion and any halogen-containing fragments.

Predicted Key Fragments in Mass Spectra
FragmentPredicted m/z (and Isotopic Pattern)Plausible Origin
[M]⁺248/250/252Molecular Ion
[M - CH₃]⁺233/235/237Loss of a methyl radical
[M - COCH₃]⁺205/207/209Alpha-cleavage
[BrC₆H₃Cl]⁺189/191/193Fragment from alpha-cleavage
[C₆H₃ClCH₂]⁺139/141Loss of Br and COCH₃
[C₆H₃BrCH₂]⁺183/185Loss of Cl and COCH₃
[CH₃CO]⁺43Acylium ion
Rationale for Fragmentation
  • Alpha-Cleavage: The most prominent fragmentation pathway for ketones is typically alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon[7]. In this case, cleavage of the bond between the carbonyl carbon and the methylene group would lead to the formation of a stable acylium ion (m/z 43) and a substituted benzyl radical, or the loss of the acyl group to form a substituted benzyl cation.

  • Halogen Loss: The relative ease of halogen loss from the aromatic ring upon fragmentation is generally I > Br > Cl. While direct loss of Br or Cl from the molecular ion is possible, it is more likely to occur after initial fragmentation of the side chain.

  • Isomeric Differentiation: While the major fragments are likely to be common to all isomers, the relative abundances of these fragments may differ due to the influence of the halogen positions on the stability of the resulting ions. For example, the stability of the substituted benzyl cation formed after alpha-cleavage could be subtly affected by the positions of the bromo and chloro substituents, leading to variations in the intensity of the corresponding fragment peak.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1 second.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing into a thin disk. Alternatively, for liquid or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis, or by direct infusion if the sample is sufficiently pure.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 40-300 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic distributions of halogen-containing fragments.

Visualizing the Workflow

Spectroscopic_Workflow cluster_isomers Isomer Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_A Isomer A NMR NMR Spectroscopy (¹H and ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->MS Isomer_C Isomer C Isomer_C->NMR Isomer_C->IR Isomer_C->MS Isomer_D Isomer D Isomer_D->NMR Isomer_D->IR Isomer_D->MS Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison and identification of 1-(2-Bromo-5-chlorophenyl)propan-2-one isomers.

Conclusion

The differentiation of positional isomers of 1-(2-Bromo-5-chlorophenyl)propan-2-one is a tractable analytical challenge that can be confidently addressed through a multi-pronged spectroscopic approach. ¹H NMR spectroscopy stands out as the most powerful technique, with the chemical shifts and coupling patterns of the aromatic protons providing a unique fingerprint for each isomer. ¹³C NMR offers complementary data on the carbon framework, while IR spectroscopy confirms the presence of the ketone functionality and can provide subtle clues about the electronic environment of the carbonyl group. Mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways that may differ in relative intensity between the isomers. By systematically applying these techniques and interpreting the data based on established chemical principles, researchers can achieve unambiguous structural elucidation, a critical step in advancing chemical research and drug development.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available from: [Link]

Sources

Validation

A Comparative Guide to Purity Assessment: Unveiling the Power of qNMR for 1-(2-Bromo-5-chlorophenyl)propan-2-one

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, the rigorous assessment of impurities in API intermediates like 1-(2-bromo-5-chlorophenyl)propan-2-one is a critical step, directly influencing reaction yields, the impurity profile of subsequent synthetic stages, and ultimately, the quality of the final drug substance.[1] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this key intermediate.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide a framework for the reporting, identification, and qualification of impurities in new drug substances, setting thresholds that necessitate highly accurate and reliable analytical methods.[2][3][4] This guide will demonstrate how qNMR is not only a powerful tool for meeting these regulatory expectations but, in many instances, a superior alternative to conventional methods.

The Principle of Quantitative NMR: A Paradigm of Direct Measurement

Quantitative NMR (qNMR) operates on a fundamental principle that sets it apart from other analytical techniques: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] This inherent proportionality allows for the absolute quantification of an analyte in a sample by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration.[1][5][7] A key advantage of this approach is that it does not require a reference standard of the analyte itself, a significant benefit when analyzing novel or newly synthesized compounds.[1][8]

In contrast, chromatographic techniques like HPLC and GC are comparative methods. Purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This approach relies on the assumption that all components have a similar response factor to the detector (e.g., a UV-Vis detector in HPLC), or it necessitates the use of reference standards for each impurity to achieve accurate quantification.[1] This can be a significant limitation, especially when dealing with unknown impurities or when certified reference standards are unavailable.

Comparative Analysis: qNMR vs. HPLC and GC

The choice of analytical technique for purity assessment is a critical decision in the drug development process. The following table provides a head-to-head comparison of qNMR, HPLC, and GC for the analysis of 1-(2-bromo-5-chlorophenyl)propan-2-one.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct, primary method based on the molar concentration of nuclei.[1]Comparative method based on the separation of components and their response to a detector.[1]Comparative method based on the separation of volatile components and their response to a detector.
Accuracy High, as it provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]High for volatile analytes, but can be affected by the thermal stability of the compound.
Precision Excellent, with a typically low relative standard deviation (RSD).[9]Very good, with a low RSD.[10]Good, but can be influenced by injection variability.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[7][11]Ideally requires a certified reference standard of the analyte and its impurities for accurate quantification.Requires a certified reference standard of the analyte and its impurities for accurate quantification.
Sample Throughput Moderate; each sample is analyzed individually.High; autosamplers allow for the analysis of many samples in sequence.High; autosamplers enable sequential analysis.
Destructive? No, the sample can be recovered and used for further analysis.[5][12]Yes, the sample is consumed during the analysis.Yes, the sample is consumed during the analysis.
Impurity Identification Provides structural information that can aid in the identification of unknown impurities.[7]Retention time provides limited information; coupling with a mass spectrometer (LC-MS) is needed for identification.Retention time provides limited information; coupling with a mass spectrometer (GC-MS) is necessary for identification.

Experimental Protocols

To provide a practical comparison, the following are detailed experimental protocols for the purity assessment of 1-(2-bromo-5-chlorophenyl)propan-2-one using qNMR, HPLC, and GC.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of 1-(2-bromo-5-chlorophenyl)propan-2-one using an internal standard.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm high-precision

Materials:

  • 1-(2-Bromo-5-chlorophenyl)propan-2-one sample

  • Internal Standard: Maleic acid (certified reference material, ≥99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 1-(2-bromo-5-chlorophenyl)propan-2-one sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 30°

      • Acquisition Time: ≥ 3 seconds

      • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons)

      • Number of Scans: ≥ 16

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved singlet corresponding to the two protons of maleic acid (around 6.0 ppm).

    • Integrate a well-resolved signal of the analyte, for example, the singlet corresponding to the two protons of the -CH₂- group adjacent to the carbonyl (expected around 4.0-4.5 ppm).

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for the separation and quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min) %A %B
0 70 30
20 10 90
25 10 90
26 70 30

| 30 | 70 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Prepare a sample solution by dissolving an accurately weighed amount of 1-(2-bromo-5-chlorophenyl)propan-2-one in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC)

This method is suitable for the detection and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

Sample Preparation:

  • Dissolve an accurately weighed amount of the 1-(2-bromo-5-chlorophenyl)propan-2-one sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Illustrative Data and Discussion

To demonstrate the comparative performance of these techniques, consider the following hypothetical data for a batch of 1-(2-bromo-5-chlorophenyl)propan-2-one.

Analytical TechniquePurity (%)Key Observations
qNMR 98.5Provides a direct, absolute purity value. Structural information from the spectrum suggests the presence of a related substance.
HPLC (Area %) 99.8Shows a major peak and a minor impurity peak. The area percent method may overestimate purity if the impurity has a poor UV response.
GC (Area %) 99.7Detects one major peak and a small peak corresponding to a volatile impurity. May not detect non-volatile impurities.

In this illustrative example, qNMR provides a lower, and likely more accurate, purity value than the chromatographic methods. This discrepancy can arise because the area percent method in HPLC and GC assumes that all compounds have the same response factor. If an impurity has a significantly different response factor than the main compound, its concentration can be underestimated, leading to an overestimation of the main compound's purity.[1] qNMR, being a molar-based technique, is not susceptible to this issue and therefore provides a more accurate representation of the sample's composition.

Visualizing the Workflow

The following diagrams illustrate the workflows for purity determination by qNMR and a comparison of the analytical approaches.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate report Report absolute purity calculate->report

Caption: Workflow for purity determination by qNMR.

Analytical_Comparison qNMR qNMR Absolute Absolute Quantification qNMR->Absolute Structural Structural Information qNMR->Structural NonDestructive Non-Destructive qNMR->NonDestructive HPLC HPLC Relative Relative Quantification HPLC->Relative HighThroughput High-Throughput HPLC->HighThroughput GC GC GC->Relative GC->HighThroughput Volatile Volatile Analytes GC->Volatile

Caption: Comparison of analytical techniques for purity assessment.

Conclusion: The Ascendancy of qNMR in Pharmaceutical Analysis

For the rigorous purity assessment of pharmaceutical intermediates like 1-(2-bromo-5-chlorophenyl)propan-2-one, quantitative NMR stands out as a powerful and often superior analytical technique. Its ability to provide direct, absolute quantification without the need for analyte-specific reference standards addresses a significant limitation of traditional chromatographic methods.[1][5][13] Furthermore, the structural information inherent in an NMR spectrum offers invaluable insights into the identity of impurities, a crucial aspect of meeting regulatory requirements.[7]

While HPLC and GC remain indispensable tools in the analytical chemist's arsenal, particularly for high-throughput screening and the detection of trace impurities, qNMR offers a level of accuracy and certainty that is unparalleled for the definitive purity assessment of drug substances and their intermediates. As the pharmaceutical industry continues to embrace advanced analytical technologies, the integration of qNMR into routine quality control workflows is not just a recommendation but a strategic imperative for ensuring the safety and quality of next-generation medicines.

References

  • Mestrelab Resources. What is qNMR and why is it important? [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Veeprho. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • PubMed. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Taylor & Francis Online. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). [Link]

  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • Ovid. Application of quantitative NMR in pharmaceutical analysis. [Link]

  • PubMed. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • PubChem. 1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one. [Link]

  • PubChem. 1-(2-Bromo-5-chlorophenyl)ethanone. [Link]

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Comparative

A Comparative Guide to Kinetic vs. Thermodynamic Control in the Synthesis of Substituted Phenylpropanones

For researchers, scientists, and professionals in drug development, the precise construction of molecular architecture is paramount. The alkylation of ketones via their enolate intermediates is a cornerstone of carbon-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise construction of molecular architecture is paramount. The alkylation of ketones via their enolate intermediates is a cornerstone of carbon-carbon bond formation. However, for unsymmetrical ketones such as substituted phenylpropanones, the regiochemical outcome of this reaction is not always straightforward. The formation of either the kinetic or the thermodynamic enolate dictates the final product, and understanding how to selectively favor one over the other is a critical skill in synthetic strategy. This guide provides an in-depth comparison of kinetic and thermodynamic control in the synthesis of substituted phenylpropanones, supported by experimental data and detailed protocols.

The Dichotomy of Enolate Formation: A Tale of Two Pathways

The deprotonation of an unsymmetrical ketone, like 2-methyl-1-phenylpropan-1-one, can occur at two distinct alpha-carbons. The regioselectivity of this process is governed by the principles of kinetic and thermodynamic control, leading to two different enolate intermediates.[1]

  • Kinetic Control: This pathway is dominated by the rate of proton abstraction. The kinetic enolate is formed by removing the most sterically accessible proton, which is typically on the less substituted alpha-carbon. This process is favored under conditions that are rapid, irreversible, and at low temperatures.

  • Thermodynamic Control: This pathway favors the formation of the most stable product. The thermodynamic enolate is the more substituted enolate, as the resulting carbon-carbon double bond is more stabilized by hyperconjugation, akin to Zaitsev's rule for alkenes.[1] These conditions are achieved when the deprotonation is reversible, allowing for equilibration to the more stable enolate isomer, which is typically facilitated by higher temperatures and a weaker base.

The choice between these two pathways is a powerful tool for directing the synthesis of a desired substituted phenylpropanone.

Visualizing the Pathways: Kinetic vs. Thermodynamic Enolate Formation

The following diagrams illustrate the fundamental difference in the deprotonation of 2-methyl-1-phenylpropan-1-one under kinetic and thermodynamic control.

G cluster_kinetic Kinetic Control Ketone 2-Methyl-1-phenylpropan-1-one Kinetic_Enolate Less Substituted Enolate (Kinetic Product) Ketone->Kinetic_Enolate LDA, THF, -78°C (Fast, Irreversible) Kinetic_Product Alkylation at Less Substituted Carbon Kinetic_Enolate->Kinetic_Product R-X

Caption: Kinetic control favors the faster-formed, less substituted enolate.

G cluster_thermodynamic Thermodynamic Control Ketone 2-Methyl-1-phenylpropan-1-one Thermodynamic_Enolate More Substituted Enolate (Thermodynamic Product) Ketone->Thermodynamic_Enolate NaH, THF, 25°C (Slow, Reversible) Thermodynamic_Product Alkylation at More Substituted Carbon Thermodynamic_Enolate->Thermodynamic_Product R-X

Caption: Thermodynamic control favors the more stable, more substituted enolate.

Experimental Comparison: Alkylation of 2-Methyl-1-phenylpropan-1-one

To illustrate the practical implications of kinetic versus thermodynamic control, consider the methylation of 2-methyl-1-phenylpropan-1-one. The choice of reaction conditions directly influences the product distribution.

Control TypeBaseSolventTemperatureMajor ProductMinor ProductProduct Ratio (Major:Minor)
Kinetic Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C2,2-Dimethyl-1-phenylpropan-1-one2-Methyl-1-phenylbutan-1-one~95:5
Thermodynamic Sodium Hydride (NaH)Tetrahydrofuran (THF)25 °C (reflux)2-Methyl-1-phenylbutan-1-one2,2-Dimethyl-1-phenylpropan-1-one>90:10

Note: The product ratios are approximate and can vary based on specific reaction conditions and the purity of reagents.

Causality Behind Experimental Choices

The selection of base, solvent, and temperature is not arbitrary; each plays a crucial role in directing the reaction towards the desired outcome.

  • Base Selection:

    • Kinetic Control: A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal. Its bulkiness favors the abstraction of the less sterically hindered proton at the methyl group. The large pKa difference between the ketone (pKa ~19-20) and diisopropylamine (pKa ~36) ensures that the deprotonation is essentially irreversible, "locking" the kinetic enolate in place.

    • Thermodynamic Control: A less hindered, strong base such as sodium hydride (NaH) or an alkoxide is employed.[2] These bases are strong enough to deprotonate the ketone, but the reaction is reversible. This allows for an equilibrium to be established between the ketone and the two possible enolates, which ultimately favors the more stable, more substituted thermodynamic enolate.

  • Temperature:

    • Kinetic Control: Low temperatures, typically -78 °C, are crucial.[2] At this temperature, the molecules have insufficient thermal energy to overcome the activation barrier for the formation of the more stable thermodynamic enolate, and the equilibrium between the enolates is not established.[3]

    • Thermodynamic Control: Higher temperatures, such as room temperature or reflux, provide the necessary energy for the system to reach equilibrium, favoring the formation of the thermodynamically more stable enolate.

  • Solvent:

    • Aprotic solvents like tetrahydrofuran (THF) are commonly used for both kinetic and thermodynamic enolate formation to avoid protonation of the enolate intermediate.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the selective methylation of 2-methyl-1-phenylpropan-1-one.

Protocol 1: Kinetic Control - Synthesis of 2,2-Dimethyl-1-phenylpropan-1-one

This protocol is adapted from established procedures for kinetic enolate formation.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methyl-1-phenylpropan-1-one

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methyl-1-phenylpropan-1-one (1.0 equivalent) in anhydrous THF dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2,2-dimethyl-1-phenylpropan-1-one.

Protocol 2: Thermodynamic Control - Synthesis of 2-Methyl-1-phenylbutan-1-one

This protocol is based on the principles outlined by House and Kramar for thermodynamic enolate formation.[5]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methyl-1-phenylpropan-1-one

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil). Add anhydrous THF to the flask.

  • Enolate Formation: To the stirred suspension of sodium hydride in THF at room temperature, add a solution of 2-methyl-1-phenylpropan-1-one (1.0 equivalent) in anhydrous THF dropwise via syringe. After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours to allow for complete equilibration to the thermodynamic enolate.

  • Alkylation: Cool the reaction mixture to 0 °C in an ice bath. Add methyl iodide (1.2 equivalents) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (caution: hydrogen gas evolution). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 2-methyl-1-phenylbutan-1-one.

Conclusion

The regioselective synthesis of substituted phenylpropanones is a clear demonstration of the power of fundamental reaction principles in directing chemical outcomes. By carefully selecting the base, temperature, and reaction time, synthetic chemists can selectively generate either the kinetic or the thermodynamic enolate, leading to the desired substituted product with high fidelity. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to confidently apply these principles in their own synthetic endeavors.

References

  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Enolates Definition. Retrieved from [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Retrieved from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • YouTube. (2018, April 28). Kinetic and thermodynamic enolates. Retrieved from [Link]

  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates (video). Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Olah, G. A., & Molnár, Á. (2003). Hydrocarbon Chemistry. John Wiley & Sons.
  • House, H. O., & Kramar, V. (1963). The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones. The Journal of Organic Chemistry, 28(12), 3362–3379. [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]

Sources

Validation

literature review of the applications of 1-(2-Bromo-5-chlorophenyl)propan-2-one

An In-Depth Technical Guide to the Synthesis and Applications of 1-(2-Bromo-5-chlorophenyl)propan-2-one and Its Analogs This guide provides a comprehensive technical review of 1-(2-Bromo-5-chlorophenyl)propan-2-one, a ha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Applications of 1-(2-Bromo-5-chlorophenyl)propan-2-one and Its Analogs

This guide provides a comprehensive technical review of 1-(2-Bromo-5-chlorophenyl)propan-2-one, a halogenated aromatic ketone. Due to the limited direct literature on this specific molecule, this guide establishes its potential utility by examining the synthesis, reactivity, and applications of the broader class of α-haloketones. We will draw comparisons with structurally similar and more extensively studied alternatives, providing researchers, chemists, and drug development professionals with a foundational understanding for incorporating this and related compounds into synthetic workflows.

Introduction: The Role of α-Haloketones in Modern Synthesis

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement makes them highly reactive and versatile intermediates in organic synthesis. The presence of two electrophilic centers (the carbonyl carbon and the α-carbon) and the good leaving group ability of the halogen allows for a wide range of nucleophilic substitution and condensation reactions.

1-(2-Bromo-5-chlorophenyl)propan-2-one belongs to this class. Its specific substitution pattern—a bromine on the benzylic position and both a bromo and a chloro group on the phenyl ring—suggests its primary application as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and other pharmaceutical intermediates.[1] Halogenated organic compounds are integral to medicinal chemistry, with well-known examples including the antibiotic chloramphenicol and the antimalarial drug chloroquine.[1] This guide will compare potential synthetic routes to 1-(2-Bromo-5-chlorophenyl)propan-2-one and evaluate its synthetic utility against relevant alternatives.

Section 1: A Comparative Analysis of Synthetic Pathways

The synthesis of α-bromo aromatic ketones is a well-established field, offering several routes that can be adapted for 1-(2-Bromo-5-chlorophenyl)propan-2-one, starting from its corresponding ketone precursor, 1-(2-Bromo-5-chlorophenyl)ethanone.[2] The choice of method often involves a trade-off between reaction speed, yield, safety, and environmental impact.

A prominent and environmentally conscious approach involves the use of N-Bromosuccinimide (NBS) as a brominating agent, often accelerated by non-conventional energy sources like ultrasound.[3] This method avoids the use of highly corrosive and toxic molecular bromine.[3]

Comparison of Synthesis Routes for α-Bromo Ketones
Synthesis RouteKey Reagents & ConditionsTypical Reaction TimeReported Yields (General)Key Advantages & Disadvantages
Ultrasound-Assisted NBS Bromination 1-(2-Bromo-5-chlorophenyl)ethanone, NBS, PEG-400/Water, 80°C, Ultrasound (25 kHz)15-20 minutesGood to ExcellentAdvantages: Rapid, high yields, environmentally benign solvent system, avoids toxic bromine.[3] Disadvantages: Requires specialized sonication equipment.
Conventional NBS Bromination Ketone Precursor, NBS, Acid Catalyst (e.g., p-TsOH), Solvent (e.g., CCl₄, CH₃CN)Several hoursGoodAdvantages: Utilizes common lab reagents. Disadvantages: Longer reaction times, often requires halogenated solvents.
Direct Bromination Ketone Precursor, Molecular Bromine (Br₂), Solvent (e.g., Acetic Acid, Methanol)1-4 hoursVariableAdvantages: Inexpensive brominating agent. Disadvantages: Br₂ is highly toxic and corrosive; potential for di-bromination and other side reactions.
Copper(II) Bromide Bromination Ketone Precursor, CuBr₂, Solvent (e.g., Ethyl Acetate/Chloroform)4-12 hours (Reflux)GoodAdvantages: Solid, easy-to-handle reagent. Disadvantages: Stoichiometric amounts of copper salts produce waste; longer reaction times.
Experimental Protocol: Ultrasound-Assisted Synthesis of 1-(2-Bromo-5-chlorophenyl)propan-2-one

This protocol is adapted from a general, environmentally benign procedure for the synthesis of α-bromo aromatic ketones.[3]

  • Reaction Setup: In a jacketed glass reactor, combine 1-(2-Bromo-5-chlorophenyl)ethanone (1.0 eq) and N-Bromosuccinimide (NBS) (1.0 eq).

  • Solvent Addition: Add a 1:2 mixture of PEG-400 and water (e.g., 5 mL total).

  • Sonication: Immerse the horn of an ultrasonic instrument into the reaction mixture. Irradiate the mixture at a 25 kHz frequency (40% amplitude) while maintaining the reaction temperature at 80°C using a circulating water bath connected to the reactor jacket.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting acetophenone is fully consumed (typically 15-20 minutes).

  • Workup: Upon completion, cool the reaction mixture and extract the product using dichloromethane (3 x 15 mL).

  • Isolation: Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude 1-(2-Bromo-5-chlorophenyl)propan-2-one.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_process Process cluster_output Output & Purification Precursor 1-(2-Bromo-5-chlorophenyl)ethanone Reaction Ultrasound Irradiation (25 kHz, 80°C) PEG-400 / Water Precursor->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Workup Extraction (Dichloromethane) Reaction->Workup Reaction Completion Isolation Solvent Evaporation Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product 1-(2-Bromo-5-chlorophenyl)propan-2-one Purification->Product cluster_reactants Reactants cluster_process Reaction cluster_product Product AlphaHalo 1-(2-Bromo-5-chlorophenyl) propan-2-one Condensation Nucleophilic Attack & Cyclization/Dehydration AlphaHalo->Condensation Thioamide Thioamide (e.g., Thiourea) Thioamide->Condensation Thiazole Substituted Thiazole Derivative Condensation->Thiazole

Caption: General workflow for the synthesis of thiazoles using an α-haloketone.

Conclusion and Future Outlook

While direct experimental data on the applications of 1-(2-Bromo-5-chlorophenyl)propan-2-one is not widely published, its chemical structure firmly places it within the valuable class of α-haloketone synthetic intermediates. Modern, environmentally conscious synthetic methods, such as ultrasound-assisted bromination, can be readily applied for its efficient production.

A comparative analysis suggests that its reactivity is modulated by the strong electron-withdrawing effects and potential steric influence of the di-substituted phenyl ring. Its primary utility is projected to be in the construction of complex heterocyclic molecules for applications in medicinal chemistry and materials science. Future research should focus on the systematic exploration of its reactivity with various nucleophiles to synthesize novel compound libraries and evaluate their biological activities.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Benchchem.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one. PubChem.
  • Unknown Author. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 1-(2-Bromo-5-chlorophenyl)-2-methyl-1-propanone. Merck.
  • Nordmann. (n.d.). 2-Bromo-1-(4-chlorophenyl)propan-1-one. nordmann.global.
  • ChemicalBook. (n.d.). 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis. chemicalbook.com.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone. PubChem.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
  • Echemi. (n.d.). CAS:877-37-2 2-Bromo-1-(4-chlorophenyl)propan-1-one. echemi.com.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(2-Bromo-5-chlorophenyl)propan-2-one

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The synthesis and use of novel chemical entities like 1-(2-Bromo-5-chlorophenyl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The synthesis and use of novel chemical entities like 1-(2-Bromo-5-chlorophenyl)propan-2-one necessitate a rigorous understanding of not just their reactive properties, but also the protocols for their safe disposal. Improper chemical waste management poses significant risks to personnel and the environment and can result in severe regulatory penalties.

This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Bromo-5-chlorophenyl)propan-2-one. Moving beyond a simple checklist, we will explore the causal logic behind these essential steps, ensuring your disposal practices are not only compliant but also fundamentally safe and scientifically sound.

Hazard Identification and Waste Characterization: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(2-Bromo-5-chlorophenyl)propan-2-one is not widely available, we can infer its hazard profile from closely related structural analogs, such as 2-Bromo-1-(2-chlorophenyl)ethan-1-one.

Based on this data, 1-(2-Bromo-5-chlorophenyl)propan-2-one should be handled as a hazardous substance with the following likely classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

This hazard profile is the primary driver for its classification as hazardous waste . The presence of carbon-halogen bonds (C-Br and C-Cl) places it in a specific regulatory category that dictates its ultimate disposal pathway.

Regulatory Framework: RCRA Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound used in a laboratory setting, waste containing 1-(2-Bromo-5-chlorophenyl)propan-2-one likely falls under the "F-listed" wastes from non-specific sources. Specifically, it would be categorized under codes such as:

  • F001 or F002: These codes apply to spent halogenated solvents.[2][3][4] If the compound is used as a solvent (e.g., for cleaning equipment) and becomes contaminated, it must be disposed of under these codes. The key is that the material has been used and is no longer suitable for its intended purpose.[4]

It is the generator's responsibility to make an accurate hazardous waste determination.[1] Consulting with your institution's Environmental Health & Safety (EHS) department is a critical step in this process.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Step 1: Segregation at the Source

This is the most critical step in a compliant waste management program. Due to its chemical nature and regulatory classification, 1-(2-Bromo-5-chlorophenyl)propan-2-one waste must be collected in a dedicated waste stream.

Causality:

  • Chemical Incompatibility: Halogenated compounds can react violently or unexpectedly with other chemical classes. Mixing with incompatible materials can lead to heat generation, gas evolution, or container pressurization.

  • Disposal Method: Halogenated organic waste is typically disposed of via high-temperature incineration.[5][6] Mixing it with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity, as the entire mixture must then be treated as halogenated waste.

Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Liquid Waste."

  • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or solid waste.[7][8]

  • Ensure physical separation from incompatible chemical classes, such as strong oxidizing agents or bases, during storage.

Step 2: Proper Containerization

The choice of container is crucial for ensuring safety and preventing environmental release.

Causality:

  • Chemical Resistance: The container must be inert to the corrosive and reactive nature of the halogenated ketone.

  • Safety and Compliance: Regulations from the Occupational Safety and Health Administration (OSHA) mandate that waste containers be appropriate for the chemical, in good condition, and securely sealed.

Protocol:

  • Select a container made of a chemically compatible material, such as glass or high-density polyethylene (HDPE).

  • Ensure the container is in excellent condition, with no cracks, leaks, or residue on the exterior.

  • The container must have a secure, leak-proof screw-top cap. Do not use stoppers or parafilm as a primary closure.

  • The container should be stored in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.

  • Provide secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.

Step 3: Accurate and Compliant Labeling

Clear labeling is a non-negotiable regulatory requirement that prevents accidents and ensures proper handling by all personnel, including EHS staff and waste vendors.

Causality:

  • Hazard Communication: Labels immediately inform handlers of the container's contents and associated dangers.

  • Regulatory Adherence: The EPA requires specific information on all hazardous waste labels.

Protocol:

  • Label the container before the first drop of waste is added.

  • The label must include the following information:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "1-(2-Bromo-5-chlorophenyl)propan-2-one" . Do not use abbreviations or chemical formulas.

    • An accurate list of all constituents if it is a mixed waste stream (e.g., "1-(2-Bromo-5-chlorophenyl)propan-2-one in Dichloromethane").

    • The approximate percentage of each component.

    • The relevant hazard warnings or pictograms (e.g., Corrosive, Toxic).

Step 4: Accumulation and Storage

Waste must be managed safely within the laboratory while awaiting pickup.

Causality:

  • Risk Mitigation: Limiting the volume of accumulated waste in the lab minimizes the potential impact of a spill or other incident.

  • Regulatory Time Limits: The EPA sets limits on how long waste can be stored on-site, depending on the facility's generator status.

Protocol:

  • Keep the waste container closed at all times, except when actively adding waste. This prevents the release of harmful vapors.

  • Store the container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated waste storage cabinet.

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Once the container is full, or if the project concludes, contact your institution's EHS department to schedule a waste pickup.

Step 5: Disposal and Record-Keeping

The final disposal must be handled by a licensed and approved hazardous waste disposal company.

Causality:

  • Environmental Protection: Approved disposal facilities use technologies like thermal treatment to destroy halogenated compounds in an environmentally sound manner.[6]

  • Legal Compliance: The "cradle-to-grave" principle of RCRA holds the generator responsible for the waste until its final destruction. Using a licensed vendor and maintaining proper documentation is essential for demonstrating compliance.

Protocol:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure that all paperwork, including any waste profile sheets, is completed accurately.

  • Maintain a copy of all disposal records as required by your institution and regulatory agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Bromo-5-chlorophenyl)propan-2-one.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS & Final Disposal gen Waste Generation (1-(2-Bromo-5-chlorophenyl)propan-2-one) char Step 1: Characterize Waste - Halogenated Organic - Hazardous (Toxic, Corrosive) gen->char Is it waste? seg Step 2: Segregate Dedicated 'Halogenated Waste' Stream char->seg Is it hazardous? cont Step 3: Containerize - Use compatible container (Glass, HDPE) - Provide secondary containment seg->cont label_node Step 4: Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Pictograms cont->label_node store Step 5: Accumulate in SAA - Keep container closed - Do not overfill label_node->store pickup Step 6: Request EHS Pickup Complete all paperwork store->pickup Container is full transport Transport by Licensed Vendor pickup->transport destroy Final Disposal (e.g., High-Temperature Incineration) transport->destroy

Caption: Disposal workflow for 1-(2-Bromo-5-chlorophenyl)propan-2-one.

Summary of Key Information

For quick reference, the table below summarizes the critical data and actions required for handling this waste stream.

ParameterGuideline / InformationRationale / Citation
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye CorrosivityBased on structural analogs.[1]
Waste Classification Hazardous Halogenated Organic WastePresence of Bromine and Chlorine on an organic backbone.
Potential EPA Code F001 / F002 (if used as a solvent)Resource Conservation and Recovery Act (RCRA).[2][3]
Segregation Collect in a separate, dedicated "Halogenated Waste" container.Prevents dangerous reactions and costly cross-contamination.
Container Type Glass or HDPE with a secure, screw-top cap.Chemical compatibility and prevention of leaks/vapor release.
Labeling Must include "HAZARDOUS WASTE" and full chemical name.OSHA and EPA regulatory compliance for hazard communication.
Final Disposal Via a licensed hazardous waste disposal facility.Ensures environmentally sound destruction via incineration.[5][6]

By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of 1-(2-Bromo-5-chlorophenyl)propan-2-one, fostering a culture of safety and environmental responsibility that is the bedrock of scientific integrity.

References

  • U.S. Environmental Protection Agency. "Waste Code - RCRAInfo".
  • Fisher Scientific. "SAFETY DATA SHEET - 2-Bromo-1-(2-chlorophenyl)ethan-1-one".
  • Unknown. "Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)".
  • National Center for Biotechnology Information. "1-Bromo-1-(2-bromo-5-chlorophenyl)propan-2-one - PubChem".
  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures".
  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles".
  • Royal Society of Chemistry. "From pollutant to painkiller: hazardous halogenated wastes become a safe chlorine source".
  • Unknown. "Solvent Wastes in the Laboratory – Disposal and/or Recycling".
  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • U.S. Environmental Protection Agency. "EPA HAZARDOUS WASTE CODES".
  • WMSolutions.com. "F List - Hazardous Wastes From Non-Specific Sources".
  • Unknown. "RCRA Hazardous Waste F list".

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